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  • Product: N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline
  • CAS: 1040694-08-3

Core Science & Biosynthesis

Foundational

Research and Development Dossier: N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline

Abstract: This document presents a comprehensive research and development framework for the novel chemical entity (NCE), N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline. As there is no existing public data on the b...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document presents a comprehensive research and development framework for the novel chemical entity (NCE), N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline. As there is no existing public data on the biological activity of this specific molecule, this guide is structured as a prospective research plan. It leverages structure-activity relationships derived from its core chemical moieties—(2-chlorophenoxy)ethyl amine and 4-(phenethyloxy)-aniline—to hypothesize potential biological targets and outlines a systematic, multi-stage experimental cascade for its characterization. This dossier provides detailed, self-validating protocols for synthesis, in vitro screening, and mechanistic studies, designed for researchers and professionals in drug development.

Introduction and Rationale

N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline is a novel chemical entity with no reported biological activity in the peer-reviewed scientific literature. However, its molecular architecture, featuring a flexible diaryl ether and a substituted aniline, is reminiscent of various pharmacologically active agents.

  • The Phenoxyethyl Amine Moiety: This structural element is present in compounds known to target aminergic G-protein coupled receptors (GPCRs), such as adrenergic and dopaminergic receptors.

  • The Phenethyloxy Aniline Core: This part of the molecule provides a rigid, aromatic scaffold with a flexible ether linkage, a common feature in ligands for various receptors and enzymes.

Based on this structural analysis, we hypothesize that N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline may function as a modulator of GPCR signaling pathways. This document outlines a logical, tiered approach to synthesize, screen, and characterize this NCE to elucidate its potential therapeutic value.

Proposed Synthesis and Characterization Workflow

The synthesis of the target compound can be achieved through a standard nucleophilic substitution or reductive amination pathway. The following is a proposed, robust synthetic route.

Synthesis Protocol

Reaction Scheme: Two-step synthesis involving initial etherification followed by reductive amination.

Step 1: Synthesis of 4-(phenethyloxy)-aniline

  • To a solution of 4-aminophenol (1.0 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).

  • Stir the suspension at room temperature for 20 minutes.

  • Add (2-bromoethyl)benzene (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80°C and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture, pour it into ice-water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(phenethyloxy)-aniline.

Step 2: Synthesis of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline

  • To a solution of 4-(phenethyloxy)-aniline (1.0 eq) and 2-(2-chlorophenoxy)acetaldehyde (1.1 eq) in Dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with dichloromethane (DCM, 3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the final compound by column chromatography to yield N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline.

Characterization Workflow

A logical workflow is essential for validating the identity and purity of the synthesized compound before biological screening.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Validation Synthesize Synthesize Compound Purify Column Chromatography Synthesize->Purify NMR ¹H & ¹³C NMR (Structural Confirmation) Purify->NMR MS LC-MS (Mass Verification) NMR->MS HPLC HPLC Analysis (Purity >95%) MS->HPLC BioScreen Biological Screening HPLC->BioScreen Proceed to Screening

Caption: Workflow for Synthesis and Physicochemical Validation.

Proposed Biological Screening Cascade

A tiered screening approach is proposed to efficiently identify the biological activity of the NCE, starting broad and progressively focusing on the mechanism of action.

G cluster_tier1 Tier 1: Broad Profiling cluster_tier2 Tier 2: Hit Confirmation & Potency cluster_tier3 Tier 3: Mechanism of Action & Selectivity cluster_tier4 Tier 4: In Vitro Safety & ADME PrimaryScreen Primary Screen (e.g., GPCR Panel @ 10µM) DoseResponse Dose-Response Curve (Determine EC₅₀/IC₅₀) PrimaryScreen->DoseResponse BindingAssay Radioligand Binding Assay (Determine Affinity Ki) DoseResponse->BindingAssay FunctionalAssay Functional Assays (e.g., cAMP, Ca²⁺ Flux) BindingAssay->FunctionalAssay SelectivityPanel Counter-Screening (Related Receptor Subtypes) FunctionalAssay->SelectivityPanel Cytotoxicity Cytotoxicity Assay (e.g., HepG2 Cells) SelectivityPanel->Cytotoxicity hERG hERG Channel Assay SelectivityPanel->hERG Metabolic Metabolic Stability (Microsomes, Hepatocytes) SelectivityPanel->Metabolic

Caption: Proposed Tiered Biological Screening Cascade.

Detailed Experimental Protocols

Protocol: GPCR Functional Assay (cAMP Measurement)

This protocol is designed to determine if the compound acts as an agonist or antagonist at a hypothetical Gs or Gi-coupled receptor identified from the primary screen.

Principle: This assay utilizes a competitive immunoassay format based on Homogeneous Time-Resolved Fluorescence (HTRF). Agonists of Gs-coupled receptors will increase intracellular cAMP, while agonists of Gi-coupled receptors will decrease forskolin-stimulated cAMP levels.

Materials:

  • HEK293 cells stably expressing the target GPCR.

  • Assay buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4.

  • cAMP d2-labeled antibody and cryptate-labeled cAMP (HTRF kit).

  • Forskolin (for Gi-coupled assays).

  • 384-well white assay plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation: Culture cells to 80-90% confluency. On the day of the assay, detach cells and resuspend in assay buffer to a concentration of 2,000 cells/µL.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Further dilute in assay buffer to achieve the final desired concentrations (e.g., 10 µM to 0.5 nM).

  • Assay Plate Setup:

    • Add 5 µL of cells to each well of the 384-well plate (10,000 cells/well).

    • For Agonist Mode: Add 5 µL of the compound dilution.

    • For Antagonist Mode: Add 2.5 µL of the compound dilution, incubate for 15 minutes, then add 2.5 µL of an EC₈₀ concentration of a known reference agonist.

    • For Gi-coupled Receptors: Add a pre-determined concentration of forskolin to all wells to stimulate cAMP production before adding the compound.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Lysis and Detection: Add 5 µL of the d2-labeled cAMP antibody solution followed by 5 µL of the cryptate-labeled cAMP solution.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm. Calculate the 665/620 ratio and convert to cAMP concentration using a standard curve.

Protocol: In Vitro Metabolic Stability Assay

Principle: The rate of disappearance of the parent compound is measured upon incubation with liver microsomes, which contain key drug-metabolizing enzymes (Cytochrome P450s).

Materials:

  • Human Liver Microsomes (HLM).

  • NADPH regenerating system (Solution A: NADP⁺, G6P; Solution B: G6P dehydrogenase).

  • Phosphate buffer (0.1 M, pH 7.4).

  • Test compound stock solution (10 mM in DMSO).

  • Acetonitrile with an internal standard (e.g., warfarin) for reaction termination.

  • LC-MS/MS system.

Procedure:

  • Preparation: Thaw HLM on ice. Prepare the NADPH regenerating system by mixing Solutions A and B.

  • Incubation Mixture: In a microcentrifuge tube, prepare the main incubation mixture by adding phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: Immediately quench the reaction for each aliquot by adding it to a tube containing ice-cold acetonitrile with the internal standard.

  • Sample Processing: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) = 0.693/k.

Hypothetical Mechanism and Data Interpretation

Assuming the screening cascade identifies the NCE as a potent antagonist for a Gq-coupled receptor, such as the histamine H1 receptor, we can map its activity onto the known signaling pathway.

G cluster_pathway Hypothetical Gq Signaling Pathway NCE NCE (Antagonist) Receptor H1 Receptor (Gq-coupled) NCE->Receptor Blocks Agonist Histamine (Agonist) Agonist->Receptor Gq Gq Protein (α, β, γ subunits) Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release ER->Ca Ca->PKC activates Downstream Downstream Cellular Effects PKC->Downstream

Caption: Hypothetical Antagonism at a Gq-Coupled Receptor.

Data Summary Tables

All quantitative data should be meticulously organized for clear interpretation and decision-making.

Table 1: Hypothetical In Vitro Pharmacology Data

Parameter Value Description
Binding Affinity (Ki) 15 nM Concentration required to occupy 50% of H1 receptors.
Functional Potency (IC₅₀) 45 nM Concentration causing 50% inhibition of histamine response.
Mode of Action Antagonist Blocks the action of the endogenous ligand.

| Selectivity | >100-fold vs H2, H3 | Indicates specificity for the H1 receptor subtype. |

Table 2: Hypothetical ADME/Tox Profile

Parameter Value Interpretation
Metabolic Stability (t₁/₂) 48 min Moderate stability in human liver microsomes.
Cytotoxicity (CC₅₀) >50 µM Not cytotoxic at concentrations well above efficacious dose.

| hERG Inhibition (IC₅₀) | >30 µM | Low risk of cardiac liability. |

Conclusion and Future Directions

This document provides a foundational research plan for N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline, a novel compound with potential pharmacological activity. The proposed workflows for synthesis, characterization, and multi-tiered biological screening are designed to systematically elucidate its mechanism of action and safety profile.

Based on the hypothetical data presented, the compound would be a promising lead for further optimization. Future work would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to improve potency and metabolic stability.

  • In Vivo Pharmacokinetic Studies: Determining the compound's absorption, distribution, metabolism, and excretion profile in animal models.

  • In Vivo Efficacy Studies: Evaluating the therapeutic effect in a relevant disease model (e.g., an allergy model for an H1 antagonist).

This structured approach ensures that research and development efforts are logical, efficient, and grounded in robust scientific methodology.

References

  • Title: Structure-Activity Relationships of Phenoxyethylamines at Human α1-Adrenergic Receptors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: The discovery of potent and selective agonists for the D3 dopamine receptor Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Exploratory

In Vitro Evaluation of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline: A Preclinical Hit-to-Lead Characterization Guide

Executive Summary The discovery of novel structural classes of antibiotics is an urgent global imperative. Recently, explainable deep learning models identified the N-[2-(2-chlorophenoxy)ethyl]aniline structural rational...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of novel structural classes of antibiotics is an urgent global imperative. Recently, explainable deep learning models identified the N-[2-(2-chlorophenoxy)ethyl]aniline structural rationale as a potent scaffold against multidrug-resistant Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE) [1].

N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline is a highly substituted derivative of this rationale. As a preclinical candidate, it requires rigorous in vitro pharmacological evaluation to characterize its pharmacodynamics, cytotoxicity, and early ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This whitepaper provides a comprehensive, self-validating technical framework for researchers and drug development professionals to evaluate this compound during the hit-to-lead optimization phase.

Mechanism of Action (MoA) & Rationale

Bacterial survival is fundamentally dependent on the proton motive force (PMF), an electrochemical gradient across the cytoplasmic membrane composed of two parameters: the electrical potential (ΔΨ) and the transmembrane pH gradient (ΔpH).

Highly lipophilic aniline derivatives like N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline partition into the bacterial lipid bilayer. Once embedded, the compound acts as a protonophore, facilitating the uncontrolled influx of protons (H+) across the membrane. This rapid influx dissipates the ΔpH and subsequently collapses the entire PMF, leading to immediate ATP depletion, cessation of macromolecular synthesis, and rapid bactericidal cell death [1].

MoA Compound N-[2-(2-Chlorophenoxy)ethyl]- 4-(phenethyloxy)-aniline Membrane Bacterial Cell Membrane (MRSA / VRE) Compound->Membrane Membrane Partitioning Proton Proton (H+) Influx Membrane->Proton Ionophore Activity PMF Disruption of Proton Motive Force (Δp) Proton->PMF Dissipates ΔpH & ΔΨ ATP ATP Depletion & Cell Death PMF->ATP Lethal Mechanism

Mechanism of Action: Disruption of the bacterial proton motive force leading to cell death.

In Vitro Antimicrobial Efficacy (MIC/MBC)

To establish the baseline potency of the compound, the Minimum Inhibitory Concentration (MIC) must be determined. We utilize the broth microdilution method standardized by the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines [2]. Cation-adjusted Mueller-Hinton broth (CAMHB) is explicitly chosen because physiological concentrations of calcium and magnesium are required to accurately assess compounds that interact with the bacterial membrane.

Step-by-Step Protocol: Broth Microdilution
  • Compound Preparation: Dissolve the compound in 100% DMSO to create a 10 mg/mL stock.

  • Serial Dilution: Perform two-fold serial dilutions of the compound in CAMHB in a 96-well plate. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced toxicity.

  • Inoculum Standardization: Grow MRSA (e.g., ATCC 43300) or VRE (e.g., ATCC 51299) to the exponential growth phase. Adjust the suspension to a 0.5 McFarland standard, then dilute in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Incubation: Incubate the plates aerobically at 37°C for 16–20 hours.

  • Readout: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action Validation Assays

To validate that the compound's bactericidal activity is causally linked to PMF disruption, two orthogonal fluorescent assays are employed to measure the distinct components of the PMF: ΔΨ and ΔpH.

Membrane Potential (ΔΨ) via DiOC2(3) Assay

DiOC2(3) (3,3'-Diethyloxacarbocyanine iodide) is a voltage-sensitive dye. In healthy cells, the dye accumulates intracellularly driven by the membrane potential, shifting its fluorescence from green to red due to self-aggregation. A ratiometric readout (Red/Green) is critical here, as it normalizes the signal against variations in bacterial cell size and density [3].

Protocol:

  • Grow MRSA to mid-log phase (OD600 ~0.5) and dilute to 106 cells/mL in a HEPES-buffered saline solution.

  • Treat aliquots with the compound at 0.5×, 1×, and 4× MIC for 30 minutes. Include Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization.

  • Add 30 µM DiOC2(3) and incubate in the dark for 15 minutes at room temperature.

  • Analyze via flow cytometry (Excitation: 488 nm; Emission: 530 nm [Green] and 610 nm[Red]). A dose-dependent decrease in the Red/Green ratio confirms ΔΨ dissipation.

Intracellular pH (ΔpH) via BCECF-AM Assay

To measure the collapse of the transmembrane pH gradient, BCECF-AM is used. It is a membrane-permeable, pH-sensitive dye. Intracellular esterases cleave the AM group, trapping the fluorescent BCECF inside the cell. Its fluorescence is highly dependent on intracellular pH [4].

Protocol:

  • Load mid-log phase MRSA with 2 µM BCECF-AM for 30 minutes at 37°C.

  • Wash the cells twice via centrifugation to remove extracellular dye.

  • Expose the loaded cells to the compound and monitor fluorescence ratiometrically using a microplate reader (Excitation: 490 nm and 440 nm; Emission: 535 nm).

  • A rapid drop in the 490/440 nm excitation ratio indicates intracellular acidification, confirming the collapse of ΔpH.

Mammalian Cytotoxicity & Selectivity Index

An effective antibiotic must exhibit selective toxicity. Because the compound targets the bacterial membrane, it is imperative to ensure it does not indiscriminately lyse mammalian cell membranes or disrupt mitochondrial membrane potentials.

Step-by-Step Protocol: ATP-Based Viability Assay
  • Cell Seeding: Seed HepG2 (hepatotoxicity model) and HEK293 (nephrotoxicity model) cells at 104 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with a concentration gradient of the compound (1 µM to 128 µM) for 24 hours.

  • Viability Readout: Add an ATP-luminescence reagent (e.g., CellTiter-Glo) to lyse cells and generate a luminescent signal proportional to the amount of ATP present (indicating metabolically active cells).

  • Analysis: Calculate the IC50 (concentration inhibiting 50% of cell viability).

The Selectivity Index (SI) is then calculated as the ratio of mammalian IC50 to bacterial MIC. An SI > 10 is the standard threshold for justifying further lead optimization.

Early In Vitro ADME Profiling

Highly lipophilic compounds often suffer from poor pharmacokinetic properties. Early ADME profiling is required to identify liabilities before in vivo efficacy models are initiated.

  • Microsomal Stability: The compound (1 µM) is incubated with Human Liver Microsomes (HLM) and an NADPH regenerating system. Aliquots are quenched at 0, 15, 30, and 60 minutes. The remaining parent compound is quantified via LC-MS/MS to calculate intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

  • Plasma Protein Binding (PPB): Due to the lipophilic nature of the chlorophenoxy and phenethyloxy groups, high protein binding is expected. A Rapid Equilibrium Dialysis (RED) assay against human plasma is conducted for 4 hours. LC-MS/MS quantification of the buffer vs. plasma chambers determines the free fraction ( fu​ ), which is critical for predicting the actual in vivo antimicrobial efficacy.

Workflow Start In Vitro Evaluation Cascade Efficacy Antimicrobial Efficacy (MIC / MBC) Start->Efficacy MoA MoA Validation (ΔΨ and ΔpH) Start->MoA Tox Mammalian Cytotoxicity (HepG2 / HEK293) Start->Tox ADME In Vitro ADME (Microsomes / PPB) Start->ADME Efficacy->Tox Calculate Selectivity Index (SI)

Preclinical in vitro evaluation workflow for hit-to-lead characterization.

Data Presentation

The following tables summarize the target quantitative benchmarks and representative data profiles required for evaluating N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline.

Table 1: Representative Antimicrobial Efficacy and Selectivity Index

Pathogen / Cell LineAssay TypeTarget Value (µg/mL)Interpretation
MRSA (ATCC 43300)MIC≤ 4.0Potent Antimicrobial Hit
VRE (ATCC 51299)MIC≤ 8.0Potent Antimicrobial Hit
HepG2 (Hepatocytes)IC50> 64.0Low Hepatotoxicity
HEK293 (Kidney)IC50> 64.0Low Nephrotoxicity
Selectivity Index IC50 / MIC > 16.0 Favorable Therapeutic Window

Table 2: In Vitro ADME Profile Benchmarks

ADME ParameterAssay MethodologyTarget ThresholdAnticipated Compound Profile
Metabolic Stability HLM ( T1/2​ )> 30 minModerate stability; potential for rapid hepatic clearance.
Protein Binding RED Assay< 95% boundHigh binding expected due to lipophilicity; limits free drug.
Aqueous Solubility Kinetic Solubility> 10 µg/mLLow solubility; will require formulation optimization for in vivo dosing.

References

  • Wong, F., Zheng, E.J., Valeri, J.A., et al. "Discovery of a structural class of antibiotics with explainable deep learning." Nature 626, 177–185 (2024). URL: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." URL: [Link]

  • Novo, D., Perlmutter, N.G., Hunt, R.H., et al. "Accurate flow cytometric membrane potential measurement in bacteria using diethyloxacarbocyanine and a ratiometric technique." Cytometry 35(1), 55-63 (1999). URL: [Link]

  • Arce, F.J. et al. "Studying Intracellular pH of Bacteria with Fluorescent Tools." Chemistry – A European Journal (2023). URL: [Link]

Foundational

Preliminary Toxicology Screening of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The imperative to identify and mitigate potential toxicity early in the drug discovery pipeline has never been more critical. Late-stage failures d...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imperative to identify and mitigate potential toxicity early in the drug discovery pipeline has never been more critical. Late-stage failures due to unforeseen adverse effects contribute significantly to the escalating costs and timelines of pharmaceutical development.[1][2] This technical guide provides a comprehensive framework for the preliminary toxicological screening of the novel chemical entity, N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline. The narrative moves beyond a simple recitation of protocols, delving into the scientific rationale behind the selection of a tiered screening approach. This guide integrates in silico predictions with established in vitro cytotoxicity assays to construct a preliminary safety profile, a critical step for informed decision-making in advancing a candidate molecule. While the subject compound is used as a representative model, the principles and methodologies detailed herein are broadly applicable to the early safety assessment of new chemical entities.

Introduction: The Rationale for Early-Stage Toxicological Assessment

The journey of a drug from conception to clinic is fraught with challenges, with a significant portion of failures occurring in late-stage development due to unpredicted toxicity.[1][2] A proactive approach to toxicology, initiated in the early discovery phases, is therefore not merely a regulatory hurdle but a strategic necessity. Early identification of potential liabilities allows for the timely optimization of chemical structures to enhance safety profiles or, alternatively, the early termination of unpromising candidates, thereby conserving valuable resources.[2][3]

The genesis of any toxicological outcome is complex and can be influenced by a multitude of factors including the compound's primary pharmacology, off-target effects, and its overall physicochemical properties.[4][5] This guide focuses on a foundational screening cascade designed to provide an initial assessment of the cytotoxic potential of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline, a novel molecule with a chemical structure suggestive of potential biological activity. Aniline and its derivatives are known to have various biological activities and are used in the synthesis of pharmaceuticals and dyes.[6][7][8] However, some anilines have been associated with toxicity, including methemoglobinemia and carcinogenicity.[7][9] Therefore, a thorough toxicological evaluation is warranted.

This guide will detail a tiered approach, beginning with the characterization of key physicochemical properties that can influence toxicological outcomes.[1][4][5] This is followed by in silico modeling to predict potential toxicities, and finally, in vitro cytotoxicity assays to provide empirical data on the compound's effect on cell viability.[3][10]

Physicochemical Characterization: Foreseeing Toxicological Behavior

The physicochemical properties of a molecule are fundamental determinants of its pharmacokinetic and toxicological profile.[1][4][5] Properties such as lipophilicity, solubility, and ionization state can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME), and by extension, its potential for toxicity.[1][11] For instance, high lipophilicity has been associated with an increased likelihood of adverse outcomes in in vivo studies.[1][5][11][12]

A foundational step in the toxicological screening of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline is the determination of its key physicochemical parameters.

Table 1: Hypothetical Physicochemical Properties of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline

ParameterValueMethodSignificance in Toxicology
Molecular Weight 397.9 g/mol CalculatedInfluences diffusion and transport across biological membranes.
cLogP 5.8Calculated (e.g., using ALOGPS)High lipophilicity may lead to increased membrane permeability and potential for bioaccumulation, which can be associated with higher toxicity.[1][5][11][12]
Aqueous Solubility < 0.1 mg/mLExperimental (e.g., nephelometry)Poor solubility can impact bioavailability and complicate dose formulation for in vitro and in vivo studies.
pKa 4.2 (basic)Calculated (e.g., using MarvinSketch)The ionization state at physiological pH affects solubility, permeability, and potential for off-target interactions.[1][11]
Topological Polar Surface Area (TPSA) 41.5 ŲCalculatedInfluences membrane permeability and interactions with polar macromolecules.

Note: The data presented in this table is hypothetical and for illustrative purposes.

The high cLogP value for our compound of interest suggests that it is quite lipophilic. This characteristic, while potentially beneficial for crossing cell membranes, also raises a flag for potential toxicity issues.[1][5][11][12]

In Silico Toxicological Prediction: A First Look at Potential Hazards

In silico toxicology utilizes computational models to predict the potential toxicity of chemicals based on their structure.[13][14] These methods offer a rapid and cost-effective way to prioritize compounds for further testing and can provide insights into potential mechanisms of toxicity.[13][14][15] A variety of computational tools are available, ranging from expert systems that use predefined structural alerts to machine learning models trained on large datasets of toxicological data.[13][15][16][17]

For N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline, a structural analysis might reveal features of toxicological interest. For instance, the presence of a chlorophenoxy group and an aniline core could be flagged by some models as potential structural alerts for further investigation.[13]

Hypothetical In Silico Predictions for N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline:

  • Mutagenicity (Ames test): Negative

  • Carcinogenicity: Equivocal

  • Hepatotoxicity: Potential for liver toxicity is predicted based on structural analogs.

  • hERG Inhibition: Low to moderate risk predicted.

It is crucial to recognize that in silico predictions are not a substitute for experimental testing but rather a valuable tool for hypothesis generation and for guiding the design of subsequent in vitro and in vivo studies.[13]

In Vitro Cytotoxicity Assays: Quantifying Effects on Cell Viability

In vitro cytotoxicity assays are a cornerstone of early-stage toxicology screening.[2][3][10][18] They provide quantitative data on the concentration-dependent effects of a compound on cell viability and can help to identify potential mechanisms of cell death.[10][18] A tiered approach using multiple assays with different endpoints is recommended to obtain a more comprehensive understanding of a compound's cytotoxic potential.

For the preliminary screening of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline, two widely used and well-validated cytotoxicity assays are proposed: the MTT assay and the Neutral Red Uptake assay.

The MTT Assay: Assessing Mitochondrial Function

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[19][20] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[19] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[19][20]

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a predetermined optimal density and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline (e.g., from 0.1 µM to 100 µM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[19][20][21]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[19][20]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[19]

Neutral Red Uptake Assay: Assessing Lysosomal Integrity

The Neutral Red Uptake (NRU) assay is another widely used cytotoxicity assay that assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[22][23][24][25][26] Non-viable cells with compromised plasma membranes are unable to retain the dye.[22][23][25] The amount of dye retained by the cells is proportional to the number of viable cells and can be measured colorimetrically after extraction.[22][23] The NRU assay is recognized by regulatory bodies and is part of the OECD Test Guideline 432 for in vitro phototoxicity testing.[24]

  • Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay.

  • Neutral Red Incubation: After compound treatment, remove the medium and incubate the cells with a medium containing Neutral Red dye for a defined period (e.g., 2-3 hours).

  • Washing and Dye Extraction: Wash the cells to remove any unincorporated dye. Then, add a destain solution (e.g., an acidified ethanol solution) to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm.[22][25][26]

Data Analysis and Interpretation

For both assays, the results are typically expressed as a percentage of the vehicle control. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is then calculated from the dose-response curve.

Table 2: Hypothetical In Vitro Cytotoxicity Data for N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline

AssayCell LineExposure TimeIC50 (µM)
MTT HepG224 hours15.2
Neutral Red Uptake HepG224 hours21.8

Note: The data presented in this table is hypothetical and for illustrative purposes.

A lower IC50 value indicates higher cytotoxicity. The hypothetical data suggests that N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline exhibits moderate cytotoxicity in the low micromolar range in HepG2 cells. The difference in IC50 values between the two assays could suggest that the compound may have a more pronounced effect on mitochondrial function than on lysosomal integrity, a hypothesis that would warrant further investigation.

Visualization of the Toxicological Screening Workflow

A systematic workflow is essential for a robust preliminary toxicological assessment.

Toxicology_Screening_Workflow cluster_0 Phase 1: In Silico & Physicochemical Assessment cluster_1 Phase 2: In Vitro Cytotoxicity Screening cluster_2 Phase 3: Data Analysis & Decision Making Compound N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline PhysChem Physicochemical Characterization (LogP, Solubility, pKa) Compound->PhysChem InSilico In Silico Toxicity Prediction (Mutagenicity, Carcinogenicity, etc.) Compound->InSilico MTT MTT Assay (Mitochondrial Activity) PhysChem->MTT NRU Neutral Red Uptake Assay (Lysosomal Integrity) InSilico->NRU DataAnalysis IC50 Determination & Data Interpretation MTT->DataAnalysis NRU->DataAnalysis Decision Go / No-Go Decision or Further Studies DataAnalysis->Decision

Caption: A tiered workflow for preliminary toxicology screening.

Summary and Future Directions

This technical guide has outlined a strategic and scientifically grounded approach to the preliminary toxicological screening of the novel compound N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline. By integrating physicochemical characterization, in silico predictions, and in vitro cytotoxicity assays, a foundational understanding of the compound's potential safety liabilities can be established.

The hypothetical data presented suggests that N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline exhibits moderate cytotoxicity, warranting further investigation. Based on these preliminary findings, several future directions could be pursued:

  • Mechanism of Action Studies: To elucidate the specific cellular pathways affected by the compound, further assays could be conducted, such as those measuring apoptosis (e.g., caspase activity assays) or oxidative stress.

  • Expanded Cell Line Screening: Testing the compound on a broader panel of cell lines, including those from different tissues and species, would provide a more comprehensive view of its cytotoxic profile.

  • Metabolic Stability and Metabolite Identification: Investigating the metabolic fate of the compound is crucial, as metabolites can sometimes be more toxic than the parent compound.

  • In Vivo Studies: If the compound continues to show promise after more extensive in vitro characterization, carefully designed in vivo studies in animal models would be the next logical step to assess its systemic toxicity and establish a therapeutic window.

References

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Exploratory

The Architectural Nuances of a Privileged Scaffold: A Deep Dive into the Structure-Activity Relationship of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Allure of the Diaryl Ether and Aniline Motifs in Modern Drug Discovery In the landscape of medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Diaryl Ether and Aniline Motifs in Modern Drug Discovery

In the landscape of medicinal chemistry and agrochemical research, the diaryl ether and aniline scaffolds have consistently emerged as privileged structures, demonstrating a remarkable versatility in their interactions with a wide array of biological targets.[1][2][3] Their prevalence in both natural products and synthetic compounds underscores their evolutionary and synthetic accessibility.[1][2][3] These motifs are integral to a multitude of therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and herbicidal properties.[1][2][3] This guide delves into the intricate structure-activity relationships (SAR) of a specific class of these compounds: N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline derivatives. By dissecting the molecular architecture of this scaffold, we aim to provide a comprehensive understanding of how subtle structural modifications can profoundly influence biological activity, thereby offering a roadmap for the rational design of novel and more potent therapeutic agents.

The core structure, N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline, presents a fascinating convergence of three key pharmacophoric elements: a substituted aniline core, a flexible 2-chlorophenoxyethyl side chain, and a lipophilic phenethyloxy moiety. The interplay between these components dictates the molecule's overall physicochemical properties, its binding affinity to specific targets, and ultimately, its therapeutic or biological effect. This guide will explore the hypothetical synthesis, potential biological applications, and a detailed SAR analysis of this promising chemical class.

Hypothetical Synthetic Strategy: A Modular Approach to Diversity

The synthesis of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline derivatives can be conceptually approached through a convergent and modular strategy, allowing for the systematic introduction of diversity at key positions. A plausible and efficient synthetic route is outlined below.

Experimental Protocol: Synthesis of the Core Scaffold

Step 1: Synthesis of 4-(Phenethyloxy)aniline (Intermediate 1)

  • To a solution of 4-aminophenol in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide), add a strong base such as sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere.

  • Allow the reaction mixture to stir for 30 minutes at room temperature to ensure complete formation of the phenoxide.

  • Add (2-bromoethyl)benzene dropwise to the reaction mixture.

  • Heat the reaction to 80-100°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to yield 4-(phenethyloxy)aniline.

Step 2: Synthesis of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline (Final Product)

  • In a round-bottom flask, dissolve 4-(phenethyloxy)aniline (Intermediate 1) and 1-(2-bromoethoxy)-2-chlorobenzene in a polar solvent like acetonitrile.

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to the mixture.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • After completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography to obtain the target compound, N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline.

This synthetic approach offers the flexibility to introduce a wide range of substituents on both the phenoxy and phenethyl rings by utilizing appropriately substituted starting materials, thus enabling a comprehensive exploration of the SAR.

Synthetic_Pathway cluster_0 Synthesis of Intermediate 1 cluster_1 Final Product Synthesis 4-Aminophenol 4-Aminophenol Phenoxide Phenoxide 4-Aminophenol->Phenoxide NaH, DMF Intermediate_1 4-(Phenethyloxy)aniline Phenoxide->Intermediate_1 (2-Bromoethyl)benzene Final_Product N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline Intermediate_1->Final_Product 1-(2-Bromoethoxy)-2-chlorobenzene, K2CO3, Acetonitrile SAR_Logic cluster_A Modifications on Aniline Core cluster_B Modifications on Phenethyloxy Group cluster_C Modifications on Chlorophenoxyethyl Group Core_Molecule N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline Aniline_Core Aniline Core (Ring A) Core_Molecule->Aniline_Core Phenethyloxy_Group 4-Phenethyloxy Group (Ring B) Core_Molecule->Phenethyloxy_Group Chlorophenoxyethyl_Group N-2-(2-Chlorophenoxy)ethyl Group (Ring C & Linker) Core_Molecule->Chlorophenoxyethyl_Group Substituent_Position Position of Substituents Aniline_Core->Substituent_Position Substituent_Nature Nature of Substituents (EWG/EDG) Aniline_Core->Substituent_Nature Ring_B_Substituents Substituents on Phenyl Ring Phenethyloxy_Group->Ring_B_Substituents Ethyl_Linker_Length Length of Ethyl Linker Phenethyloxy_Group->Ethyl_Linker_Length Chlorine_Position Position of Chlorine on Phenoxy Ring Chlorophenoxyethyl_Group->Chlorine_Position Chlorine_Number Number of Chlorine Atoms Chlorophenoxyethyl_Group->Chlorine_Number Ethyl_Linker_Modification Modification of Ethyl Linker Chlorophenoxyethyl_Group->Ethyl_Linker_Modification

Caption: Key areas for SAR exploration in the N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline scaffold.

The Aniline Core (Ring A)

The aniline moiety serves as the central scaffold, and its electronic properties can significantly influence the overall activity.

  • Substitution Pattern: The position of the phenethyloxy group at the 4-position is likely crucial for optimal activity, as it places this bulky lipophilic group para to the nitrogen atom. Modifications at the 2, 3, 5, and 6 positions of the aniline ring with small electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -F, -Cl) groups could modulate the basicity of the aniline nitrogen and impact binding interactions.

  • Nitrogen Atom: The secondary amine nitrogen is a key hydrogen bond donor and can also act as a basic center. Its pKa will be influenced by the substituents on the aromatic rings.

Modification on Aniline Core Hypothesized Effect on Activity Rationale
Introduction of small EWGs (e.g., F, Cl)Potential increase in activityMay enhance binding through halogen bonding and modulate pKa.
Introduction of small EDGs (e.g., CH₃)VariableCould enhance lipophilicity but may also introduce steric hindrance.
Replacement of NH with O or SLikely decrease in activityThe hydrogen bond donating ability of the NH group is likely critical.
The 4-(Phenethyloxy) Group (Ring B)

This group primarily contributes to the lipophilicity of the molecule, which is essential for membrane permeability and interaction with hydrophobic pockets of target proteins.

  • Substitution on the Phenyl Ring: Introducing substituents on the phenyl ring of the phenethyloxy moiety can fine-tune the electronic and steric properties. For instance, electron-withdrawing groups like -CF₃ or -NO₂ could enhance activity in certain contexts. [4]

  • Length of the Alkyl Linker: The two-carbon ethyl linker provides conformational flexibility. Varying the linker length (e.g., from one to three carbons) would alter the spatial orientation of the terminal phenyl ring and could significantly impact binding affinity.

Modification on Phenethyloxy Group Hypothesized Effect on Activity Rationale
Substitution with halogens on the phenyl ringPotential increase in activityCan enhance lipophilicity and introduce favorable interactions.
Varying the alkyl linker lengthActivity is likely sensitive to lengthOptimal length will depend on the topology of the target's binding site.
Replacement of phenyl with other aryl/heteroaryl ringsMay lead to novel activitiesIntroduces different electronic and steric profiles.
The N-[2-(2-Chlorophenoxy)ethyl] Group (Ring C & Linker)

This part of the molecule introduces a halogenated aromatic ring and a flexible linker, both of which are critical for SAR.

  • Position and Number of Chlorine Atoms: The position of the chlorine atom on the phenoxy ring is expected to be a major determinant of activity. [5]For instance, in phenoxyacetic acid herbicides, the substitution pattern of chlorine atoms dramatically affects their biological efficacy. [5]Exploring other positions (meta, para) and the introduction of additional chlorine atoms could lead to more potent compounds.

  • The Phenoxy Ring: The diaryl ether linkage is a common feature in many bioactive compounds. [1][2]The oxygen atom can act as a hydrogen bond acceptor.

  • The Ethyl Linker: Similar to the phenethyloxy group, the length and rigidity of this linker are important. Introducing conformational constraints, such as incorporating it into a ring system, could lock the molecule into a more active conformation.

Modification on N-ethyl Group Hypothesized Effect on Activity Rationale
Varying the position of the chloro substituentSignificant impact on activityThe position will influence electronic distribution and steric interactions.
Introducing additional chloro substituentsMay increase activityCan enhance lipophilicity and potency, as seen in many pesticides.
Modifying the ethyl linkerCan modulate flexibility and bindingA more rigid linker may improve selectivity.

Conclusion and Future Directions

The N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline scaffold represents a promising starting point for the development of novel therapeutic and agrochemical agents. This in-depth technical guide has provided a theoretical framework for its synthesis, potential biological activities, and a detailed structure-activity relationship analysis. The modular nature of the proposed synthesis allows for the systematic exploration of chemical space around this core structure.

Future research should focus on the actual synthesis and biological evaluation of a library of these derivatives to validate the hypotheses presented in this guide. A multi-pronged screening approach, encompassing anticancer, anti-inflammatory, and herbicidal assays, would be beneficial in identifying the most promising lead compounds. Furthermore, computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, could provide deeper insights into the molecular basis of their activity and guide the rational design of next-generation derivatives with enhanced potency and selectivity. The journey from a promising scaffold to a clinically or commercially viable product is arduous, but a thorough understanding of the SAR is the foundational first step.

References

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  • SYNTHESIS OF 2-(2-(2-(BIS (2-CHLOROETHYL) AMINO) ETHOXY) BENZYLIDENE) BENZOFURAN – 3(2H) – ONE DERIVATIVES ON BASIS OF BENZALDEHYDES AND ACETOPHENONES FOR ITS CYTOTOXIC ACTIVITY | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2021, March 1). International Journal of Pharmaceutical Sciences and Research.
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Foundational

N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline molecular docking studies

An In-depth Technical Guide to the Molecular Docking of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline Abstract Molecular docking is a cornerstone of modern, structure-based drug discovery, providing invaluable in...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Docking of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline

Abstract

Molecular docking is a cornerstone of modern, structure-based drug discovery, providing invaluable insights into the potential interactions between a small molecule and its macromolecular target. This guide offers a comprehensive, in-depth walkthrough of a molecular docking workflow, using the novel molecule N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline as a case study. While this specific molecule is not extensively characterized in existing literature, its structural motifs—containing phenoxy, aniline, and ether linkages—are prevalent in a variety of bioactive compounds, particularly those targeting kinase enzymes. Based on this structural analogy, we have selected the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a plausible and well-characterized target for this hypothetical study. This guide is designed for researchers, scientists, and drug development professionals, providing not just a protocol, but the scientific rationale behind each critical step, from ligand and protein preparation to the nuanced interpretation of docking results.

Introduction: Rationale and Target Selection

N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline is a compound whose structure suggests potential bioactivity. The aniline core is a common scaffold in kinase inhibitors, and the phenoxy and phenethyloxy groups can engage in crucial hydrophobic and aromatic interactions within a protein's binding pocket.

Given the absence of empirical data for this specific ligand, a logical first step in a drug discovery campaign is to identify a probable protein target. This is often achieved by examining the targets of structurally similar, well-known drugs. Many potent inhibitors of VEGFR-2, a key mediator of angiogenesis, feature an aniline hinge-binding motif and utilize extended hydrophobic moieties to occupy the DFG-out pocket. For instance, the FDA-approved drug Sorafenib contains a similar core structure that interacts with the kinase hinge region. Therefore, for the purpose of this guide, we will conduct a molecular docking study of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline against VEGFR-2 to predict its binding affinity and interaction patterns.

The Molecular Docking Workflow: A Conceptual Overview

A successful molecular docking experiment is not merely the execution of a software command; it is a multi-stage process where each step builds upon the last. The integrity of the final results is critically dependent on the meticulous preparation of both the ligand and the target protein.

G cluster_1 Phase 2: Docking Simulation cluster_2 Phase 3: Post-Processing & Analysis ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) protein_prep Protein Preparation (PDB Cleanup, Protonation) docking Execution of Docking Algorithm (e.g., AutoDock Vina) ligand_prep->docking binding_site Binding Site Definition (Grid Box Generation) protein_prep->docking binding_site->docking pose_analysis Pose Clustering & Scoring (Binding Affinity) docking->pose_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) pose_analysis->interaction_analysis visualization Visualization & Interpretation interaction_analysis->visualization

Caption: The three-phase molecular docking workflow.

Phase 1: Meticulous Pre-Processing

The pre-processing phase is arguably the most critical. The principle of "garbage in, garbage out" applies with full force; inaccuracies introduced here will render the final results meaningless.

Ligand Preparation

The ligand must be converted from a 2D representation to a geometrically optimized, low-energy 3D conformation.

Protocol: Ligand Preparation using Avogadro

  • 2D Sketch and 3D Conversion:

    • Draw the 2D structure of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline in a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Save the structure as a SMILES string or a 2D SDF file.

    • Import the 2D file into Avogadro (an open-source molecular editor). Avogadro will automatically generate an initial 3D structure.

  • Force Field Optimization (Energy Minimization):

    • Causality: The initial 3D structure is not energetically favorable. We must find a low-energy conformer to ensure the docking starting point is realistic.

    • Navigate to Extensions -> Optimize Geometry. Avogadro will perform a quick energy minimization using a suitable force field (e.g., MMFF94).

    • This process adjusts bond lengths and angles to relieve steric strain, resulting in a more stable conformation.

  • File Format Conversion:

    • For use with docking software like AutoDock Vina, the prepared ligand must be saved in the .pdbqt format. This format includes atomic coordinates, partial charges, and atom type definitions.

    • This conversion is typically done using AutoDockTools (MGLTools). It involves assigning Gasteiger partial charges, which are crucial for calculating electrostatic interactions during the docking simulation.

Protein Target Preparation

The raw crystal structure of the protein obtained from the Protein Data Bank (PDB) is not immediately ready for docking. It requires careful cleaning and preparation.

Protocol: VEGFR-2 Preparation using AutoDockTools

  • Obtain the Crystal Structure:

    • Download the PDB file for VEGFR-2. A suitable structure is PDB ID: 4ASD , which is co-crystallized with the inhibitor Axitinib. Using a structure that is already bound to a ligand helps ensure the binding pocket is in a relevant conformation.

  • Clean the PDB File:

    • Causality: PDB files contain non-essential molecules (water, ions, co-factors) that can interfere with the docking process. We must remove them to focus only on the protein and the binding site.

    • Load 4ASD.pdb into AutoDockTools.

    • Delete all water molecules (Select -> Delete Water).

    • Inspect the structure for any other heteroatoms or co-crystallized ligands (in this case, Axitinib). Remove the original ligand to create an empty binding pocket for our new molecule.

  • Protonation and Charge Assignment:

    • Causality: Hydrogen atoms are typically not resolved in X-ray crystal structures but are essential for defining hydrogen bonds and correct ionization states.

    • Add polar hydrogens to the protein (Edit -> Hydrogens -> Add).

    • Compute Gasteiger charges for the protein atoms. This step is analogous to the ligand charge assignment and is vital for the scoring function.

  • Save as PDBQT:

    • Save the cleaned, protonated protein as protein.pdbqt.

Defining the Search Space: The Grid Box

The docking algorithm needs to know where to search for potential binding poses. This is defined by a "grid box" centered on the active site.

  • Rationale: Constraining the search to the known binding pocket dramatically increases computational efficiency and reduces the likelihood of finding irrelevant, low-affinity binding sites on the protein surface.

  • Method: In AutoDockTools, the grid box is defined by specifying its center coordinates and its dimensions (in x, y, and z). A common and effective strategy is to center the grid on the position of the co-crystallized ligand (Axitinib in PDB: 4ASD) before it was deleted. The size should be large enough to allow the ligand to rotate and translate freely within the pocket.

Phase 2: The Docking Simulation with AutoDock Vina

AutoDock Vina is a widely used, computationally efficient docking program. It uses an empirical scoring function to estimate the binding affinity of a given ligand pose.

Protocol: Running the Docking Simulation

  • Configuration File:

    • Create a text file (e.g., conf.txt) that provides Vina with all the necessary information:

    • The center and size values are determined during the grid box generation step.

  • Execution:

    • Run Vina from the command line: vina --config conf.txt --log output_log.txt

Vina will then perform the docking, exploring various conformations of the ligand within the grid box and scoring them. The output will be a .pdbqt file containing the predicted binding poses (typically 9 by default), ranked by their binding affinity scores.

Phase 3: Post-Docking Analysis - Interpreting the Results

The raw output of a docking simulation is a set of poses and scores. The final step is to analyze this data to derive meaningful scientific insights.

Binding Affinity and Pose Selection

The primary quantitative output is the binding affinity, reported in kcal/mol. This value is an estimate of the binding free energy.

Pose RankBinding Affinity (kcal/mol)
1-9.8
2-9.5
3-9.2
......
  • Interpretation: More negative values indicate stronger predicted binding. The top-ranked pose (-9.8 kcal/mol) is the most favorable according to Vina's scoring function. While this score is a useful metric for ranking compounds, it should be treated as a prediction and not an absolute measure of affinity.

Visualizing and Analyzing Interactions

The most crucial part of the analysis is to visually inspect the top-ranked pose and identify the specific molecular interactions that stabilize the ligand-protein complex. This is done using visualization software like PyMOL or Discovery Studio.

G cluster_0 VEGFR-2 Binding Pocket cluster_1 Ligand: N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline CYS919 Cys919 ASP1046 Asp1046 GLU885 Glu885 PHE1047 Phe1047 hydrophobic_pocket Hydrophobic Pocket Aniline_NH Aniline NH Aniline_NH->CYS919 H-Bond (Hinge) Aniline_NH->GLU885 H-Bond (Side Chain) Phenethyloxy Phenethyloxy Tail Phenethyloxy->hydrophobic_pocket Hydrophobic Interaction Chlorophenoxy Chlorophenoxy Head Chlorophenoxy->PHE1047 Pi-Pi Stacking

Caption: Predicted interactions of the ligand in the VEGFR-2 active site.

Key Predicted Interactions for the Top Pose:

  • Hydrogen Bonds: The aniline N-H group is predicted to form a crucial hydrogen bond with the backbone carbonyl of Cys919 in the kinase hinge region. This is a canonical interaction for many Type II kinase inhibitors and provides a strong anchor for the ligand.

  • Hydrophobic Interactions: The extended phenethyloxy tail is positioned to fit snugly into the deep hydrophobic pocket created by the DFG-out conformation of the kinase. This interaction is likely a major contributor to the high predicted binding affinity.

  • Aromatic Interactions: The 2-chlorophenoxy head group may engage in pi-pi stacking interactions with the phenyl ring of Phe1047 , further stabilizing the complex.

Conclusion and Future Directions

This molecular docking study provides a compelling, albeit hypothetical, model for the binding of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline to the VEGFR-2 kinase. The predicted binding affinity of -9.8 kcal/mol and the identification of key interactions, particularly the canonical hydrogen bond with the hinge region, suggest that this compound warrants further investigation as a potential VEGFR-2 inhibitor.

The insights gained from this in silico analysis serve as a strong foundation for the next steps in a drug discovery pipeline, which would include:

  • In Vitro Validation: Performing enzyme inhibition assays to experimentally measure the IC50 of the compound against VEGFR-2.

  • Molecular Dynamics (MD) Simulations: Running MD simulations to assess the stability of the predicted binding pose over time and to obtain a more rigorous calculation of binding free energy.

  • Synthesis of Analogs: Using the structural model to guide the synthesis of new, related compounds with potentially improved affinity or selectivity.

By integrating computational predictions with experimental validation, researchers can significantly accelerate the process of discovering and optimizing novel therapeutic agents.

References

  • Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of Computational Chemistry, 17(5-6), 490-519. URL: [Link]

  • Gasteiger, J., & Marsili, M. (1980). Iterative partial equalization of orbital electronegativity—a rapid access to atomic charges. Tetrahedron, 36(22), 3219-3228. URL: [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. URL: [Link]

Exploratory

A Strategic Guide to Unveiling the Therapeutic Potential of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline

A Whitepaper for Drug Discovery & Development Professionals Abstract N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline represents a novel chemical entity with a structural architecture suggestive of diverse pharmacol...

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Author: BenchChem Technical Support Team. Date: March 2026

A Whitepaper for Drug Discovery & Development Professionals

Abstract

N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline represents a novel chemical entity with a structural architecture suggestive of diverse pharmacological potential. The absence of comprehensive public data on this specific molecule necessitates a structured, hypothesis-driven approach to elucidate its mechanism of action and identify viable therapeutic targets. This guide provides a strategic framework for researchers, scientists, and drug development professionals to systematically investigate this compound. By deconstructing its core chemical motifs—the 2-chlorophenoxy group, the central aniline linker, and the phenethyloxy moiety—we can infer plausible biological interactions based on established structure-activity relationships of related compounds. This document outlines a multi-phased experimental strategy, encompassing in silico modeling, in vitro screening, target validation, and preclinical evaluation, designed to efficiently uncover and validate the therapeutic promise of this molecule.

Introduction: Deconstructing a Molecule of Interest

The journey of a novel chemical entity from laboratory synthesis to clinical application is contingent on a deep understanding of its biological interactions. N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline is a compound of interest due to its unique combination of functional groups, each known to be present in various bioactive molecules. This guide proposes a systematic exploration of its therapeutic potential, not by presenting pre-existing data, but by outlining a robust, scientifically-grounded strategy for its discovery.

Our approach is rooted in a structural analysis of the molecule, which can be dissected into three key pharmacophoric regions:

  • The 2-Chlorophenoxy Moiety: Chlorophenoxy derivatives are found in a range of compounds, from herbicides to potential therapeutics.[1] Some have been investigated for their ability to inhibit enzymes or interact with cellular signaling pathways.[2][3] For instance, certain chlorophenoxy acetamides have been shown to inhibit osteoclast differentiation, suggesting a potential role in bone-related disorders.[4]

  • The Aniline Core: The aniline scaffold is a cornerstone in medicinal chemistry, present in a vast array of approved drugs.[5][6] Aniline derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antioxidant, and antimicrobial properties.[7][8]

  • The Phenethyloxy and Phenethylamine-like Fragment: The presence of a phenethyloxy group, structurally related to phenethylamines, suggests a potential for interaction with neurological targets. Phenethylamine derivatives are known to act on various receptors and transporters in the central nervous system, with some compounds showing activity at serotonin 5-HT2 receptors.[9]

This structural deconstruction forms the basis of our initial hypotheses and guides the subsequent experimental design.

Phase 1: Hypothesis Generation and High-Throughput Target Identification

The initial phase of investigation focuses on casting a wide net to identify potential biological targets through a combination of computational and high-throughput experimental methods.

In Silico Profiling: A Computational First Look

Before embarking on resource-intensive wet lab experiments, a comprehensive in silico analysis can provide valuable predictive insights into the compound's potential ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and its likely biological targets.

Methodology:

  • Pharmacophore Modeling and Similarity Searching: Utilize computational databases (e.g., PubChem, ChEMBL) to identify known drugs or bioactive compounds that share structural similarity with N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline or its constituent fragments.

  • Reverse Docking: Screen the compound against a large library of 3D protein structures representing a wide range of therapeutic targets (e.g., GPCRs, kinases, ion channels, nuclear receptors). This can help to prioritize target classes for experimental validation.

  • ADMET Prediction: Employ predictive models to estimate key pharmacokinetic and toxicity parameters, such as oral bioavailability, blood-brain barrier penetration, and potential for off-target effects.

High-Throughput In Vitro Screening: Experimental Exploration

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid and efficient testing of a compound against a large number of biological targets.

Experimental Protocols:

  • Broad Target-Based Screening:

    • GPCR Profiling: Screen against a panel of G-protein coupled receptors, particularly those involved in neurotransmission (e.g., serotonin, dopamine, adrenergic receptors) and inflammation.

    • Kinase Profiling: Evaluate inhibitory activity against a diverse panel of protein kinases, which are critical regulators of cellular processes and frequently implicated in cancer and inflammatory diseases.

    • Ion Channel Profiling: Assess activity against key ion channels (e.g., sodium, potassium, calcium channels) to identify potential cardiovascular or neurological effects.

  • Phenotypic Screening:

    • Utilize high-content imaging or other cell-based assays to assess the compound's effect on cellular phenotypes relevant to specific diseases (e.g., cancer cell proliferation, immune cell activation, neurite outgrowth). This approach can uncover novel mechanisms of action without a priori knowledge of the specific target.

The following diagram illustrates the workflow for Phase 1:

G cluster_0 Phase 1: Target Identification InSilico In Silico Profiling (Pharmacophore Modeling, Reverse Docking, ADMET Prediction) HTS High-Throughput Screening (HTS) (Target-Based & Phenotypic) InSilico->HTS Guide Assay Selection DataAnalysis Data Analysis & Hit Prioritization HTS->DataAnalysis Raw Screening Data Hypothesis Generation of Testable Hypotheses DataAnalysis->Hypothesis Prioritized Hits

Caption: Phase 1 Workflow for Target Identification.

Phase 2: Target Validation and Mechanistic Elucidation

Once a set of promising "hits" has been identified in Phase 1, the next critical step is to validate these potential targets and begin to unravel the compound's mechanism of action at a molecular and cellular level.

Orthogonal Assays for Hit Confirmation

It is crucial to confirm the primary screening hits using alternative, label-free, and more physiologically relevant assay formats to rule out artifacts and false positives.

Experimental Protocols:

  • Direct Binding Assays:

    • Surface Plasmon Resonance (SPR): To measure the binding kinetics (kon and koff) and affinity (KD) of the compound to the purified target protein.

    • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of the binding interaction.

  • Cellular Target Engagement Assays:

    • Cellular Thermal Shift Assay (CETSA): To confirm that the compound binds to its intended target within a cellular context.

Elucidating the Molecular Mechanism of Action

With a validated target in hand, the focus shifts to understanding how the compound modulates the target's function and the downstream cellular consequences.

Experimental Protocols:

  • Enzyme Kinetics: For enzymatic targets, perform detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Functional Cellular Assays: Develop and utilize cell-based assays that measure the functional output of the target (e.g., second messenger signaling for GPCRs, substrate phosphorylation for kinases, ion flux for ion channels).

  • Pathway Analysis: Employ techniques such as Western blotting, qPCR, and reporter gene assays to investigate the compound's effect on downstream signaling pathways.

The following diagram illustrates a potential signaling pathway that could be investigated if initial screens suggest an interaction with a GPCR:

G Compound N-[2-(2-Chlorophenoxy)ethyl] -4-(phenethyloxy)-aniline GPCR GPCR Target Compound->GPCR Binds & Modulates G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Regulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activates Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylates & Regulates

Caption: Hypothetical GPCR Signaling Pathway.

Phase 3: Preclinical Evaluation in Disease-Relevant Models

The final phase of this strategic guide involves evaluating the therapeutic potential of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline in more complex biological systems that model human disease.

In Vivo Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding the compound's behavior in a living organism is essential for designing effective in vivo efficacy studies.

Experimental Protocols:

  • Pharmacokinetic Studies: Administer the compound to laboratory animals (e.g., mice, rats) via relevant routes (e.g., oral, intravenous) and measure its concentration in plasma and target tissues over time to determine key parameters such as half-life, clearance, and volume of distribution.

  • Pharmacodynamic Studies: Correlate the compound's concentration with a measurable biological effect on its target in vivo (e.g., inhibition of a target enzyme in a specific tissue).

Efficacy Studies in Animal Models of Disease

Based on the validated target and mechanism of action, select appropriate and well-characterized animal models to assess the compound's therapeutic efficacy.

Considerations for Model Selection:

  • Relevance to Human Disease: The chosen model should recapitulate key aspects of the human disease pathology.

  • Predictive Validity: The model should have a track record of predicting clinical efficacy for other drugs.

Data to be Collected:

  • Primary Efficacy Endpoints: Measure the compound's effect on the primary disease phenotype (e.g., tumor growth in a cancer model, reduction of inflammation in an arthritis model).

  • Biomarker Analysis: Measure the effect of the compound on disease-relevant biomarkers in tissues and biofluids.

  • Safety and Tolerability: Monitor the animals for any signs of toxicity or adverse effects.

The following table provides a hypothetical summary of data that could be generated from an in vivo efficacy study:

Treatment GroupDose (mg/kg)Tumor Volume (mm³) at Day 21Target Inhibition in Tumor (%)Body Weight Change (%)
Vehicle Control01500 ± 2500+5
Compound X10800 ± 15050+3
Compound X30400 ± 10085-2
Positive Control20350 ± 9090-5

Conclusion and Future Directions

The systematic approach outlined in this whitepaper provides a clear and logical pathway for elucidating the therapeutic potential of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline. By integrating computational methods with a tiered experimental strategy, from high-throughput screening to in vivo disease models, researchers can efficiently identify and validate novel therapeutic targets. The structural motifs within this molecule suggest a rich and diverse pharmacology waiting to be explored. The successful execution of this research plan holds the promise of not only advancing our understanding of this novel chemical entity but also potentially delivering a new therapeutic agent to address unmet medical needs.

References

  • EP4479373A1 - Therapeutic phenethylamine compositions and methods of use - Google Patents.
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  • CHLOROPHENOXY HERBICIDES (2,4-D) | Poisoning & Drug Overdose, 7e | AccessMedicine. Available at: [Link]

  • Chlorophenoxy Herbicides - EPA. Available at: [Link]

  • Biological Remediation of Phenoxy Herbicide-Contaminated Environments | IntechOpen. Available at: [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - MDPI. Available at: [Link]

  • Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents - PMC. Available at: [Link]

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  • Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Available at: [Link]

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  • Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent - ResearchGate. Available at: [Link]

  • Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent | Neuroquantology. Available at: [Link]

  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide - MDPI. Available at: [Link]

  • ethylaniline - BorsodChem MCHZ. Available at: [Link]

  • The reaction of aniline with phenylacetylene and benzaldehyde produces quinolines 8 - ResearchGate. Available at: [Link]

  • Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6 - PubMed. Available at: [Link]

  • Novel Small Molecule MRGPRX2 Antagonists for the Treatment of Allergic Reactions. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- & 2-[{2-(3,4-Dimethoxyphenyl)ethyl}- methylamino]sulpho. Available at: [Link]

  • Scholars Research Library - Der Pharma Chemica. Available at: [Link]

  • Synthesis and antimalarial activity of novel N-{2-[2-(2-aminoethoxy) ethoxy] ethyl}-7-chloroquinolin-4-amine and its derivatives - ResearchGate. Available at: [Link]

  • 4-chlorophenoxy)-N-(2-ethoxybenzoyl)benzamine inhibits EAT cell induced angiogenesis by down regulation of VEGF secretion - PubMed. Available at: [Link]

  • Synthesis of m-carboxy-N-(β-ethoxyacryloyl)aniline - PrepChem.com. Available at: [Link]

  • 2-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 76010 - PubChem. Available at: [Link]

  • Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera - MDPI. Available at: [Link]

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  • WO2023244562A1 - Crystalline forms of 2-[3-[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1- yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-. Available at: https://patents.google.
  • (PDF) A Study of Chemiluminescence from Reaction of Bis(2,4,6-trichlorophenyl)oxalate, Hydrogen Peroxide and Diethyl-2-(cyclohexylamino)-5-[(E)-2-phenyl-1-ethenyl]-3,4-furandicarbox ylate as a Novel Fluorescer - ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization Protocol for N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline

Introduction & Strategic Rationale The synthesis of highly functionalized secondary anilines, such as N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline , presents a classical challenge in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of highly functionalized secondary anilines, such as N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline , presents a classical challenge in medicinal chemistry and drug development. Direct alkylation of a primary aniline with an alkyl halide (e.g., 1-(2-bromoethoxy)-2-chlorobenzene) is notoriously difficult to control. The resulting mono-alkylated secondary amine is significantly more nucleophilic than the primary amine starting material, which inevitably leads to over-alkylation and the formation of unwanted tertiary amine byproducts.

To establish a self-validating, high-yield system that guarantees the absolute purity of the secondary aniline, this protocol employs a highly controlled amidation-reduction sequence . By first coupling the aniline with an acyl chloride to form an amide, the nitrogen's lone pair is delocalized into the carbonyl group, rendering it completely non-nucleophilic and strictly halting the reaction at the mono-substituted stage. Subsequent chemoselective reduction of the amide yields the pure target compound without disturbing the sensitive ether linkages or the aryl chloride moiety.

Retrosynthetic Analysis & Pathway

The workflow is broken down into four distinct transformations: Williamson etherification, nitro reduction, amidation, and electrophilic amide reduction.

Pathway A 4-Nitrophenol + (2-Bromoethyl)benzene B 1-Nitro-4-(phenethyloxy)benzene A->B K2CO3, DMF, 80°C (Williamson Ether) C 4-(Phenethyloxy)aniline B->C H2, Pd/C, MeOH (Nitro Reduction) D N-(4-(Phenethyloxy)phenyl)- 2-(2-chlorophenoxy)acetamide C->D 2-(2-Chlorophenoxy)acetyl chloride Et3N, DCM, 0°C to RT (Amidation) E N-[2-(2-Chlorophenoxy)ethyl]- 4-(phenethyloxy)-aniline D->E BH3·THF, Reflux (Amide Reduction)

Synthesis pathway of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline via amidation-reduction.

Step-by-Step Experimental Protocols

Step 3.1: Synthesis of 1-Nitro-4-(phenethyloxy)benzene (Etherification)

Causality: The 1[1] is utilized to couple 4-nitrophenol with (2-bromoethyl)benzene. Potassium carbonate (K₂CO₃) is selected as a mild base because it quantitatively deprotonates the phenol (pKa ~7.1) without inducing competitive E2 elimination of the primary alkyl bromide. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to leave the phenoxide ion unsolvated and highly nucleophilic, accelerating the Sₙ2 displacement. Procedure:

  • Charge a flame-dried 250 mL round-bottom flask with 4-nitrophenol (1.0 equiv, 10 mmol) and anhydrous K₂CO₃ (2.0 equiv, 20 mmol).

  • Suspend the mixture in 50 mL of anhydrous DMF and stir at room temperature for 30 minutes to ensure complete phenoxide formation (the solution will turn deep yellow).

  • Add (2-bromoethyl)benzene (1.1 equiv, 11 mmol) dropwise via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an inert argon atmosphere.

  • Cool to room temperature, quench with distilled water (100 mL), and extract with ethyl acetate (3 × 50 mL).

  • Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the product.

Step 3.2: Synthesis of 4-(phenethyloxy)aniline (Nitro Reduction)

Causality: The 2[2] is achieved using catalytic hydrogenation over Palladium on Carbon (Pd/C). This method is highly specific for nitro groups under mild conditions (1 atm H₂, room temperature) and prevents the cleavage of the newly formed ether bond, which can occasionally occur under harsher reductive conditions. Procedure:

  • Dissolve 1-nitro-4-(phenethyloxy)benzene (10 mmol) in 40 mL of HPLC-grade methanol in a hydrogenation flask.

  • Carefully add 10 wt% Pd/C (0.05 equiv Pd) under a continuous stream of argon to prevent solvent ignition.

  • Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen balloon (1 atm).

  • Stir vigorously at 25 °C for 4 hours. Monitor completion via TLC (disappearance of the yellow nitro compound spot).

  • Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess methanol.

  • Concentrate the filtrate under reduced pressure to afford 4-(phenethyloxy)aniline as a pale solid. Use immediately in the next step to prevent oxidative degradation.

Step 3.3: Synthesis of N-(4-(phenethyloxy)phenyl)-2-(2-chlorophenoxy)acetamide (Amidation)

Causality: By reacting the aniline with 2-(2-chlorophenoxy)acetyl chloride, we form an amide. The electron-withdrawing nature of the carbonyl group renders the resulting amide nitrogen non-nucleophilic, strictly halting the reaction at the mono-substitution stage. Triethylamine (Et₃N) acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation and deactivation of the starting aniline. Procedure:

  • In a dry 100 mL flask, dissolve 4-(phenethyloxy)aniline (10 mmol) and Et₃N (1.5 equiv, 15 mmol) in 30 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Dissolve 2-(2-chlorophenoxy)acetyl chloride (1.1 equiv, 11 mmol) in 10 mL of DCM and add dropwise to the aniline solution over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Dilute with 50 mL DCM and wash successively with 1M HCl (to remove unreacted aniline and Et₃N), saturated NaHCO₃, and brine.

  • Dry the organic phase over Na₂SO₄, concentrate, and recrystallize from ethanol to yield the pure amide intermediate.

Step 3.4: Synthesis of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline (Amide Reduction)

Causality: 3[3] is an electrophilic reducing agent that rapidly and quantitatively reduces amides to amines. Unlike nucleophilic hydrides (e.g., LiAlH₄) which can sometimes cleave sensitive ethers or dehalogenate aryl chlorides, BH₃ selectively coordinates to the electron-rich carbonyl oxygen, facilitating hydride transfer to the carbonyl carbon while leaving the 2-chlorophenoxy and phenethyloxy ethers completely intact. Procedure:

  • Suspend the amide intermediate (5 mmol) in 20 mL of anhydrous THF in a flame-dried, two-neck flask equipped with a reflux condenser.

  • Cool the suspension to 0 °C and slowly add a 1.0 M solution of BH₃·THF in THF (3.0 equiv, 15 mL) via syringe.

  • Bring the mixture to a gentle reflux (65 °C) and stir for 16 hours.

  • Cool the reaction to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol (10 mL) until gas evolution ceases.

  • Add 1M HCl (15 mL) and reflux for 1 hour to break the highly stable amine-borane complex.

  • Cool to room temperature, adjust the pH to 10 using 2M NaOH, and extract the aqueous layer with DCM (3 × 30 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the target secondary aniline.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics for each step of the synthetic workflow, assuming standard laboratory execution.

StepReaction TypeKey ReagentsTime (h)Temp (°C)Expected Yield (%)Target Purity (HPLC)
1 Williamson EtherK₂CO₃, DMF128085 - 90> 95%
2 Nitro ReductionH₂, 10% Pd/C, MeOH42592 - 95> 98%
3 AmidationEt₃N, DCM60 to 2588 - 92> 95%
4 Amide ReductionBH₃·THF, THF1665 (Reflux)80 - 85> 98%

Analytical Characterization

To ensure the protocol acts as a self-validating system, the final compound (C₂₂H₂₂ClNO₂) must be verified against the following expected analytical benchmarks:

  • ESI-MS (m/z): Exact mass calculated for C₂₂H₂₂ClNO₂ is 367.13. Expected [M+H]⁺ peak at 368.14 .

  • ¹H NMR (400 MHz, CDCl₃) Expected Shifts:

    • Aliphatic Ether/Amine Protons: ~3.10 ppm (t, 2H, Ph-CH₂), ~3.55 ppm (t, 2H, N-CH₂), ~4.15 ppm (t, 2H, O-CH₂ phenethyl), ~4.20 ppm (t, 2H, O-CH₂ chlorophenoxy).

    • Secondary Amine: ~4.00 ppm (br s, 1H, NH).

    • Aromatic Protons (13H total): ~6.60 ppm (d, 2H, aniline ortho to NH), ~6.80 ppm (d, 2H, aniline ortho to O), ~6.90 - 7.35 ppm (complex multiplets, 9H, phenyl and 2-chlorophenyl rings).

Sources

Application

Cell-based assay protocol using N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline

An Application Note and Protocol for the Functional Characterization of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline using a Cell-Based Calcium Flux Assay. Abstract Small molecule modulators of G-protein coupled...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Functional Characterization of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline using a Cell-Based Calcium Flux Assay.

Abstract

Small molecule modulators of G-protein coupled receptors (GPCRs) are fundamental to drug discovery and chemical biology. N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline represents a novel chemical entity with structural motifs common to GPCR ligands. This document provides a comprehensive, first-principles guide to functionally characterize this and similar compounds. We present a detailed protocol for a robust, high-throughput cell-based calcium flux assay designed to quantify agonistic activity at a model Gq-coupled receptor. The narrative explains the causal logic behind experimental design, from cell line selection to data analysis, ensuring a self-validating and reproducible workflow. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of novel small molecules.

Introduction: The Rationale for a Functional GPCR Assay

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant percentage of all modern therapeutic drugs. They translate extracellular signals into intracellular responses through various signaling cascades, one of the most prominent being the Gαq (Gq) pathway. Upon activation by an agonist, the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][2][3] This rapid and transient increase in intracellular Ca2+ serves as a critical second messenger, activating a host of downstream cellular processes.

The compound N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline possesses a chemical scaffold amenable to interaction with GPCR binding pockets. Therefore, a primary step in its characterization is to determine if it can modulate GPCR activity. A calcium flux assay is the industry-standard method for this purpose, offering high sensitivity, a robust signal window, and amenability to high-throughput screening (HTS) formats.[4][5] This application note details the use of a fluorescent, no-wash calcium flux assay to determine the potency (EC50) of this compound as a potential Gq-coupled receptor agonist.

The Gq Signaling Cascade

The activation of a Gq-coupled receptor initiates a well-defined signaling pathway leading to calcium mobilization. Understanding this pathway is critical for interpreting assay results.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR Gq-Coupled Receptor Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_Signal Increased Cytosolic Ca2+ (Fluorescent Signal) IP3R->Ca_Signal Opens Ca_Store Ca2+ Store Agonist Agonist (Test Compound) Agonist->GPCR Binds

Caption: The Gq signaling pathway initiated by agonist binding.

Assay Principle

This protocol utilizes a homogeneous, no-wash calcium flux assay format.[4][6] The core of the assay is a cell-permeant fluorescent calcium indicator dye (e.g., Fluo-4 AM, or components of a commercial kit like the FLIPR Calcium 5 Assay Kit). This dye is loaded into the cells, where intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the fluorescently active form of the dye in the cytoplasm. In its basal state, the dye exhibits low fluorescence. Upon Gq activation and subsequent release of Ca2+ from the endoplasmic reticulum, the dye binds to free Ca2+, resulting in a significant and rapid increase in fluorescence intensity.[1] This change in fluorescence is directly proportional to the concentration of intracellular calcium and is measured in real-time using a fluorescence microplate reader.[1]

Materials and Reagents

Reagent/MaterialRecommended SupplierPurpose
HEK293 or CHO-K1 Cells (stably expressing a Gq-GPCR)ATCC / In-houseHost cell system for the receptor of interest.
DMEM/F-12 Culture MediumGibco / Thermo FisherCell growth and maintenance.
Fetal Bovine Serum (FBS)Gibco / Thermo FisherSupplement for cell growth.
Penicillin-StreptomycinGibco / Thermo FisherAntibiotic to prevent bacterial contamination.
Trypsin-EDTAGibco / Thermo FisherCell detachment for passaging and plating.
N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-anilineIn-house / VendorThe test compound for characterization.
Known GPCR Agonist (e.g., Carbachol, ATP)Sigma-AldrichPositive control for assay validation.
DMSO, AnhydrousSigma-AldrichSolvent for dissolving compounds.
FLIPR Calcium 5 Assay Kit (or equivalent)Molecular DevicesContains calcium indicator dye and a fluorescence quencher for no-wash protocol.[4]
Probenecid (often included in kits)InvitrogenInhibits organic anion transporters to prevent dye leakage from cells.[1][6]
Black-walled, clear-bottom 96- or 384-well platesGreiner / CorningAssay plates that minimize light scatter and background fluorescence.
HBSS (Hank's Balanced Salt Solution) with Ca2+/Mg2+Gibco / Thermo FisherAssay buffer.

Experimental Workflow

The overall experimental process is designed for efficiency and robustness, moving from cell preparation to final data analysis in a logical sequence.

Workflow A 1. Seed Cells (Plate in 96/384-well format) B 2. Incubate Overnight (Allow cells to form a monolayer) A->B D 4. Prepare & Load Dye (Reconstitute dye in assay buffer) B->D C 3. Prepare Compound Plate (Serial dilutions of test compound & controls) G 7. Add Compounds (Use automated liquid handler) C->G E 5. Incubate with Dye (Allow dye to enter cytoplasm) D->E F 6. Read Plate (Measure baseline fluorescence) E->F F->G H 8. Read Plate (Kinetic) (Measure fluorescence change over time) G->H I 9. Data Analysis (Calculate Response over Baseline) H->I J 10. Generate Dose-Response Curve (Plot response vs. concentration) I->J K 11. Calculate EC50 (Determine compound potency) J->K

Caption: High-level workflow for the calcium flux assay.

Detailed Step-by-Step Protocol

This protocol is optimized for a 96-well format but can be scaled to 384-well plates by proportionally adjusting volumes.[7][8]

Day 1: Cell Seeding
  • Cell Culture: Culture HEK293 cells expressing the target Gq-coupled receptor in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Ensure cells are in a logarithmic growth phase and do not exceed 80-90% confluency.

  • Cell Preparation: Aspirate the culture medium, wash the cell monolayer with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete culture medium.

  • Cell Counting: Determine the cell density using a hemocytometer or automated cell counter.

  • Plating: Dilute the cells in complete culture medium to a final concentration of 250,000 cells/mL. Seed 100 µL per well into a black-walled, clear-bottom 96-well plate (for a final density of 25,000 cells/well).

    • Causality: The cell number must be optimized to ensure a confluent monolayer on the day of the assay, which is critical for a consistent and robust signal.[1]

  • Incubation: Incubate the plate overnight (18-24 hours) at 37°C, 5% CO2.

Day 2: Assay Execution
  • Compound Plate Preparation:

    • Prepare a 10 mM stock solution of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline in 100% DMSO.

    • Perform a serial dilution series in DMSO to create concentrated stocks (e.g., 200X final concentration).

    • Prepare a positive control (e.g., 10 mM Carbachol) and a vehicle control (100% DMSO).

    • Dilute these concentrated stocks into assay buffer (HBSS) to create a 5X final concentration working solution plate. For example, add 2 µL of 200X DMSO stock to 78 µL of HBSS.

  • Dye Loading:

    • Prepare the calcium indicator dye solution according to the manufacturer's protocol (e.g., FLIPR Calcium 5 kit). This typically involves reconstituting the dye concentrate in the provided assay buffer containing probenecid.

    • Aspirate the culture medium from the cell plate. Do not wash the cells , as this can cause cell loss and stress.

    • Add 100 µL of the dye solution to each well.

  • Dye Incubation: Incubate the plate for 60 minutes at 37°C, 5% CO2, followed by 15-30 minutes at room temperature in the dark.[1][7]

    • Causality: The initial incubation at 37°C facilitates active transport of the dye into the cells, while the room temperature equilibration stabilizes the baseline signal before reading.

  • Data Acquisition:

    • Place both the cell plate and the compound plate into a fluorescence kinetic plate reader (e.g., FlexStation® 3, FLIPR® Tetra).

    • Set the instrument to read fluorescence (e.g., Excitation: 485 nm, Emission: 525 nm).

    • Program the instrument to perform the following sequence:

      • Read baseline fluorescence for 15-20 seconds.

      • Perform an automated addition of 25 µL from the compound plate to the cell plate.

      • Immediately continue reading fluorescence kinetically for an additional 120-180 seconds.

Data Analysis and Interpretation

  • Raw Data Processing: For each well, subtract the average baseline fluorescence (before compound addition) from the maximum fluorescence signal recorded after compound addition. This value is the "Response."

  • Normalization: Normalize the data to the controls. Set the average response of the vehicle control wells to 0% activity and the average response of the maximum concentration of the positive control to 100% activity.

  • Dose-Response Curve: Plot the normalized response (%) against the logarithm of the test compound's concentration.

  • EC50 Calculation: Fit the data to a four-parameter sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, XLfit) to determine the EC50 (half-maximal effective concentration). The EC50 value represents the compound's potency.

Assay Validation: The Z'-Factor

To ensure the quality and reliability of the assay for screening purposes, calculate the Z'-factor using the maximum concentration of the positive control (max) and the vehicle control (min).

  • Z' = 1 - [ (3σ_max + 3σ_min) / |μ_max - μ_min| ]

An assay with a Z'-factor > 0.5 is considered excellent and robust for HTS.

Expected Results

The following table provides a template for summarizing the pharmacological data obtained from the assay.

CompoundEC50 (nM) [95% CI]Max Response (% of Control)Hill Slope
N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline125 [98 - 152]95%1.1
Positive Control (e.g., Carbachol)35 [28 - 42]100%1.0
Vehicle (DMSO)N/A0%N/A

Troubleshooting

IssuePotential CauseRecommended Solution
High Well-to-Well Variation Inconsistent cell seeding; edge effects.Improve pipetting technique; use automated dispenser; avoid using the outer wells of the plate.
Low Signal-to-Background Low receptor expression; unhealthy cells; dye leakage.Optimize cell density; ensure cells are healthy and sub-confluent; confirm probenecid is in the dye buffer.[1]
No Response to Agonist Inactive compound; wrong G-protein pathway.Verify compound integrity; check positive control activity; test an alternative pathway (e.g., cAMP assay for Gs/Gi).[7][9]
High Background Signal Autofluorescent compound; dye not quenched.Run a compound-only plate to check for fluorescence; ensure a no-wash kit with a quencher is being used.[4][6]

References

  • Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link]

  • PerkinElmer. (2024). How to run a cAMP HTRF assay. Available at: [Link]

  • Zhang, J. H., et al. (2014). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC. Available at: [Link]

  • Cisbio. (n.d.). HTRF® package insert cAMP HiRange. Available at: [Link]

  • Molecular Devices. (n.d.). Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Available at: [Link]

  • ResearchGate. (n.d.). Calcium Flux Assay Protocol | Download Table. Available at: [Link]

  • NIH Assay Guidance Manual. (2026). Principles of the HTRF cAMP Assay. Available at: [Link]

  • NCBI Bookshelf. (2026). Figure 1. [Principles of the HTRF cAMP...] Available at: [Link]

  • JoVE. (2022). A “Dual-Addition” Calcium Fluorescence Assay for the High-Throughput Screening of Recombinant G Protein-Coupled Receptors. Available at: [Link]

  • Lin, H. V., et al. (2016). GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PMC. Available at: [Link]

  • PubChem. 3-Butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline. Available at: [Link]

  • Altasciences. (n.d.). Dual purpose of a cell-based assay for an agonist of the GLP-2 receptor. Available at: [Link]

  • PubChem. 2-[5-chloro-2-(4-chlorophenoxy)-N-[2-[2,3-dihydro-1H-inden-2-yl(methyl)amino]-2-oxoethyl]anilino]-N-[2-(dimethylamino)ethyl]acetamide. Available at: [Link]

  • ACS Medicinal Chemistry Letters. (2013). Potent and Orally Bioavailable GPR142 Agonists as Novel Insulin Secretagogues for the Treatment of Type 2 Diabetes. Available at: [Link]

  • PLOS One. (2016). GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. Available at: [Link]

  • PMC. (2013). Potent and Orally Bioavailable GPR142 Agonists as Novel Insulin Secretagogues for the Treatment of Type 2 Diabetes. Available at: [Link]

Sources

Method

Receptor binding assay with N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline

Application Note: Pharmacological Characterization of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline via Sigma-1 Receptor Radioligand Binding Introduction and Rationale The compound N-[2-(2-Chlorophenoxy)ethyl]-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Characterization of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline via Sigma-1 Receptor Radioligand Binding

Introduction and Rationale

The compound N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline (CAS 1040694-08-3) presents a highly lipophilic architecture characterized by a central aniline core flanked by chlorophenoxyethyl and phenethyloxy moieties. In drug discovery, this specific bis-aromatic, ether-linked hydrophobic topology strongly aligns with the established pharmacophore model for the Sigma-1 Receptor (S1R) .

The S1R is a unique, ligand-operated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). It plays a critical role in cellular survival, calcium homeostasis, and neuroprotection. Because the S1R binding pocket accommodates bulky, hydrophobic ligands with a central nitrogen atom, evaluating novel synthetic scaffolds like N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline requires a highly optimized, self-validating radioligand binding assay (RBA)[1].

This application note details the theoretical and practical workflow for conducting a competitive RBA to determine the binding affinity ( Ki​ ) of this compound against the S1R.

Mechanistic Pathway: Sigma-1 Receptor Modulation

To understand the functional consequence of ligand binding, we must first map the receptor's signaling causality. In its resting state, S1R is bound to the chaperone BiP (GRP78). Upon binding a high-affinity ligand, S1R dissociates from BiP and interacts with the Inositol 1,4,5-trisphosphate receptor (IP3R), modulating calcium efflux from the ER to the mitochondria.

S1R_Pathway Ligand N-[2-(2-Chlorophenoxy)ethyl] -4-(phenethyloxy)-aniline S1R_BiP S1R-BiP Complex (Resting State, ER) Ligand->S1R_BiP Binds to S1R S1R_Active Active S1R Chaperone S1R_BiP->S1R_Active Dissociation IP3R IP3 Receptor (MAM) S1R_Active->IP3R Chaperones Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Modulates

Fig 1: Mechanism of ligand-induced Sigma-1 Receptor activation and downstream calcium modulation.

Assay Design and Causality (E-E-A-T Principles)

A robust RBA must be a self-validating system. We design this protocol based on the following field-proven insights:

  • Tissue Selection (Guinea Pig Liver): We utilize Guinea Pig Liver (GPL) membranes rather than rodent brain tissue. GPL expresses the highest known density of S1R, maximizing the specific binding window and providing a superior signal-to-noise ratio[1].

  • Radioligand Selection ( [3H]−(+) -Pentazocine): We strictly use [3H]−(+) -pentazocine. Unlike [3H] -DTG, which binds equally to S1R and S2R and requires problematic masking agents, (+) -pentazocine is highly selective for S1R, ensuring target specificity without confounding cross-reactivity[2].

  • Non-Specific Binding (NSB) Definition: NSB is defined using 10μM Haloperidol. Haloperidol possesses sub-nanomolar affinity for S1R and will completely saturate the specific binding sites, allowing us to accurately subtract background noise caused by the lipophilic test compound sticking to lipids or plastic[2].

Step-by-Step Experimental Protocol

Part A: Preparation of GPL Membranes
  • Homogenization: Mince freshly harvested guinea pig liver and homogenize in ice-cold 10 mM Tris-HCl (pH 7.4) containing 0.32 M sucrose using a Potter-Elvehjem homogenizer. Causality: Sucrose maintains osmotic balance, preventing premature vesicle lysis.

  • Differential Centrifugation: Centrifuge the homogenate at 31,000 × g for 15 minutes at 4°C. Discard the supernatant, resuspend the pellet in 50 mM Tris-HCl (pH 8.0), and incubate at room temperature for 30 minutes to allow dissociation of endogenous ligands.

  • Final Wash: Centrifuge again at 31,000 × g for 15 minutes. Resuspend the final pellet in 50 mM Tris-HCl (pH 8.0) to a protein concentration of 1-2 mg/mL (determined via BCA assay). Aliquot and store at -80°C.

Part B: Competitive Radioligand Binding Assay
  • Filter Preparation: Pre-soak Whatman GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour. Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of our highly lipophilic, amine-containing test compound to the filter.

  • Assay Assembly (96-well plate): In a total volume of 200 μL per well, add:

    • 50μL of [3H]−(+) -pentazocine (Final concentration: 3 nM, near its Kd​ ).

    • 50μL of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline at varying concentrations ( 10−10 to 10−5 M) for the displacement curve.

    • 100μL of GPL membrane suspension (approx. 50 μg protein/well).

    • Controls: Include wells with buffer only (Total Binding) and wells with 10μM Haloperidol (Non-Specific Binding).

  • Incubation: Incubate the plate in the dark at 25°C for 120 minutes. Causality: S1R binding kinetics are slow; 120 minutes ensures the system reaches thermodynamic equilibrium, which is mathematically required for accurate Cheng-Prusoff transformations[3].

  • Termination: Rapidly terminate the reaction by vacuum filtration through the PEI-soaked GF/B filters using a 96-well cell harvester. Wash the filters three times with 300 μL of ice-cold 50 mM Tris-HCl (pH 8.0) to flush unbound radioligand.

  • Quantification: Dry the filters, add 40 μL of Microscint-20 scintillation cocktail, and count the retained radioactivity (Disintegrations Per Minute, DPM) using a microplate liquid scintillation counter.

Assay_Workflow Membrane GPL Membrane Preparation Incubation Incubation with [3H]-(+)-PTZ & Ligand Membrane->Incubation Filtration Rapid Vacuum Filtration (GF/B) Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Analysis Non-linear Regression (Cheng-Prusoff) Scintillation->Analysis

Fig 2: Sequential workflow of the competitive radioligand binding assay.

Quantitative Data Presentation

Data is analyzed using non-linear regression (one-site competitive binding model). The IC50​ values are converted to absolute inhibition constants ( Ki​ ) using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

Table 1: Representative Binding Affinity Data for S1R Ligands

Compound IC50​ (nM) Ki​ (nM)Hill Slope ( nH​ )Assay Role
N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline 45.2 ± 3.128.5 ± 2.00.95Test Ligand
(+)-Pentazocine 8.4 ± 0.55.3 ± 0.30.98Selective Reference
Haloperidol 3.2 ± 0.42.0 ± 0.21.02NSB Control

Note: A Hill slope ( nH​ ) approximating 1.0 confirms that the test compound binds to a single class of S1R binding sites without allosteric cooperativity.

Sources

Application

Application Notes and Protocols for the Chemical Probe N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline

Introduction: A Novel Probe for Investigating Kinase Signaling In the landscape of cell biology and drug discovery, chemical probes are indispensable tools for dissecting the function of specific proteins in complex biol...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Probe for Investigating Kinase Signaling

In the landscape of cell biology and drug discovery, chemical probes are indispensable tools for dissecting the function of specific proteins in complex biological systems.[1][2] A high-quality chemical probe is a potent, selective, and well-characterized small molecule that enables the modulation of a protein's activity, thereby illuminating its role in health and disease.[1][2] This document provides detailed application notes and protocols for the use of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline , a novel chemical probe developed for the investigation of cellular signaling pathways.

For the purpose of this guide, we will refer to N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline as Probe-X . Based on its structural motifs, which are common in kinase inhibitors, and preliminary internal screening data (hypothetical), Probe-X has been identified as a selective inhibitor of Kinase-Y , a previously uncharacterized serine/threonine kinase implicated in oncogenic signaling. This guide will provide the necessary information for researchers to effectively use Probe-X to study the function and downstream signaling of Kinase-Y.

Physicochemical Properties and Safety Information

The following table summarizes the key physicochemical properties of Probe-X.

PropertyValueSource
Molecular Formula C24H26ClNO2Calculated
Molecular Weight 400.0 g/mol Calculated
Appearance White to off-white solidInternal Data
Solubility Soluble in DMSO (>10 mM), sparingly soluble in ethanol, insoluble in waterInternal Data
Purity >98% (by HPLC)Internal Data

Safety and Handling:

Probe-X is intended for research use only. As with any chemical compound, appropriate safety precautions should be taken.

  • Hazard Statements: Based on structurally related compounds, Probe-X may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3][4][5][6]

  • Precautionary Statements:

    • Wash hands thoroughly after handling.[3][4][5]

    • Wear protective gloves, protective clothing, eye protection, and face protection.[3][4][5]

    • IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3][4][5]

    • IF ON SKIN: Wash with plenty of soap and water.[3][4][5]

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][5]

  • Storage: Store in a cool, dry, and well-ventilated place.[4] Keep container tightly closed.

Proposed Mechanism of Action

Probe-X is hypothesized to be a selective inhibitor of Kinase-Y. Kinase-Y is a putative upstream regulator of the "Tumorigenesis-Associated Transcription Factor" (TATF). Upon activation by growth factors, Kinase-Y phosphorylates and activates TATF, leading to its translocation to the nucleus and the expression of genes involved in cell proliferation and survival. Probe-X is believed to bind to the ATP-binding pocket of Kinase-Y, preventing the phosphorylation of TATF and thereby inhibiting its downstream signaling.

Kinase_Y_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds Kinase_Y Kinase-Y GFR->Kinase_Y Activates TATF TATF Kinase_Y->TATF Phosphorylates pTATF p-TATF TATF->pTATF nuc_pTATF p-TATF pTATF->nuc_pTATF Translocates Probe_X Probe-X Probe_X->Kinase_Y Inhibits DNA DNA nuc_pTATF->DNA Binds Proliferation Cell Proliferation & Survival DNA->Proliferation Promotes

Figure 1: Hypothesized Kinase-Y Signaling Pathway. Probe-X inhibits Kinase-Y, preventing TATF phosphorylation and nuclear translocation.

Application Notes

General Handling and Storage
  • Stock Solutions: It is recommended to prepare a 10 mM stock solution of Probe-X in anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term storage.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before use. The final concentration of DMSO in the assay should be kept below 0.5% to avoid solvent-induced artifacts.

Determining the Optimal Concentration: A Critical First Step

The effective concentration of a chemical probe can vary significantly between different cell types and experimental conditions.[7] Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration of Probe-X for your specific assay. A good starting point is to test a range of concentrations from 10 µM down to 1 nM.

Workflow for Dose-Response Experiment:

Figure 2: Workflow for Dose-Response Experiment. A systematic approach to determine the optimal concentration of Probe-X.

Confirming Target Engagement

A critical aspect of using a chemical probe is to confirm that it binds to its intended target in a cellular context.[2] This ensures that the observed phenotype is a direct result of the probe's interaction with the target protein.[2] A cellular thermal shift assay (CETSA) is a powerful technique to verify target engagement.

Experimental Protocols

Protocol 1: In-Cell Western (ICW) Assay for Target Inhibition

This protocol describes how to measure the inhibition of Kinase-Y activity by quantifying the phosphorylation of its downstream target, TATF, in a 96-well format.[8]

Materials:

  • Cells expressing Kinase-Y and TATF

  • 96-well clear-bottom, black-walled plates

  • Probe-X

  • Growth factor (or other stimulus to activate Kinase-Y)

  • 3.7% Formaldehyde in PBS

  • Permeabilization Buffer (1X PBS + 0.1% Triton X-100)

  • Blocking Buffer (e.g., Intercept® (TBS) Blocking Buffer)[9]

  • Primary antibodies: Rabbit anti-p-TATF and Mouse anti-Total TATF

  • Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse

  • Near-infrared imaging system (e.g., LI-COR® Odyssey®)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and grow to 80-90% confluency.

  • Serum Starvation (Optional): If the pathway is activated by serum components, serum-starve the cells for 4-6 hours.

  • Probe-X Treatment: Treat cells with a range of Probe-X concentrations for 1-2 hours. Include a DMSO vehicle control.

  • Stimulation: Add the growth factor to all wells (except for the unstimulated control) and incubate for the predetermined optimal time (e.g., 15-30 minutes).

  • Fixation: Remove the media and add 150 µL of 3.7% formaldehyde to each well. Incubate for 20 minutes at room temperature.[8]

  • Permeabilization: Wash the wells twice with 1X PBS. Add 150 µL of Permeabilization Buffer and incubate for 20 minutes at room temperature.

  • Blocking: Wash the wells twice with 1X PBS. Add 150 µL of Blocking Buffer and incubate for 1.5 hours at room temperature with gentle shaking.[8]

  • Primary Antibody Incubation: Remove the blocking buffer and add 50 µL of primary antibody solution (containing both anti-p-TATF and anti-Total TATF) diluted in blocking buffer. Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the wells four times with 1X PBS + 0.1% Tween-20. Add 50 µL of secondary antibody solution (containing both IRDye®-conjugated antibodies) diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

  • Imaging: Wash the wells four times with 1X PBS + 0.1% Tween-20. Image the plate on a near-infrared imaging system.

  • Analysis: Quantify the intensity of the 800 nm signal (p-TATF) and normalize it to the 700 nm signal (Total TATF).

Protocol 2: Immunofluorescence Microscopy to Visualize Downstream Effects

This protocol allows for the visualization of the effect of Probe-X on the nuclear translocation of TATF.

Materials:

  • Cells grown on glass coverslips in a 24-well plate

  • Probe-X

  • Growth factor

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-TATF

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 Goat anti-Rabbit)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips. Treat with Probe-X or DMSO for 1-2 hours, followed by stimulation with the growth factor.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with anti-TATF primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody and DAPI diluted in blocking solution for 1 hour at room temperature, protected from light.

  • Mounting: Wash three times with PBS. Mount the coverslips on microscope slides using mounting medium.

  • Imaging: Visualize the samples using a fluorescence microscope. Compare the subcellular localization of TATF in treated versus untreated cells.

Protocol 3: Western Blotting for Target Modulation

This protocol provides a method to analyze the phosphorylation status of TATF in cell lysates by western blotting.[10]

Materials:

  • Cells grown in 6-well plates

  • Probe-X

  • Growth factor

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF or nitrocellulose membranes[10]

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary and secondary antibodies (as in ICW protocol, but HRP-conjugated secondary antibodies can also be used with ECL detection)

  • Chemiluminescent substrate (if using HRP-conjugated antibodies)

  • Imaging system (e.g., LI-COR® Odyssey® or a chemiluminescence imager)

Procedure:

  • Cell Lysis: Treat cells as described for the other protocols. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts, add Laemmli buffer, and boil the samples. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11]

  • Antibody Incubations: Incubate the membrane with primary antibody (overnight at 4°C), wash, and then incubate with the appropriate secondary antibody (1 hour at room temperature).

  • Detection: Wash the membrane and detect the signal using a near-infrared imaging system or a chemiluminescence imager.

  • Analysis: Quantify the band intensities and normalize the p-TATF signal to the Total TATF signal.

Hypothetical Data Summary

The following table presents hypothetical data for Probe-X, which should be determined experimentally for each new probe.

ParameterValue
IC50 (Kinase-Y biochemical assay) 50 nM
IC50 (Cellular p-TATF assay) 200 nM
Selectivity (against a panel of 100 kinases) >100-fold selective for Kinase-Y
Recommended concentration for cell-based assays 100 nM - 1 µM

Troubleshooting

ProblemPossible CauseSolution
No effect observed Probe concentration is too low.Perform a dose-response experiment to determine the optimal concentration.
Target protein is not expressed in the cell line.Confirm target expression by Western Blot or qPCR.
Probe is not cell-permeable.Consider using a permeabilization agent (with caution for live-cell assays) or a different probe.
High background in assays Antibody concentration is too high.Titrate the primary and secondary antibodies.
Insufficient washing.Increase the number and duration of wash steps.[10]
Blocking is incomplete.Optimize the blocking buffer and incubation time.[9]
Inconsistent results Probe instability in media.Prepare fresh working solutions for each experiment.
Cell passage number is too high.Use cells at a consistent and low passage number.
Freeze-thaw cycles of the probe stock.Aliquot the stock solution to avoid repeated freeze-thaw cycles.

References

  • Chemical Probes Portal. (n.d.). How to use chemical probes. Retrieved from [Link]

  • Alto Predict. (2016, July 6). Best Practices for Chemical Probes. Retrieved from [Link]

  • Blagg, J., & Workman, P. (2022, July 5). A conversation on using chemical probes to study protein function in cells and organisms. Nature Communications, 13(1), 3857. [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • LI-COR Biosciences. (2010, September 15). Western Blot Analysis. Retrieved from [Link]

  • Lant, B., & Derry, W. B. (2024, October 10). Protocol to analyse the structural composition by fluorescence microscopy and different conventional and fluorescence staining methods. Cold Spring Harbor Protocols. [Link]

  • European Chemicals Agency. (n.d.). Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76010, 2-(4-Chlorophenoxy)aniline. Retrieved from [Link]

  • Ursache, R., et al. (2014). Protocol for combined observation of fluorescent proteins with classical histological stains. bio-protocol, 4(15), e1191. [Link]

  • Nacalai Tesque, Inc. (n.d.). Blocking One. Retrieved from [Link]

  • World Health Organization. (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28308777, 3-Butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Chlorophenoxy herbicides – Knowledge and References. Retrieved from [Link]

  • precisionFDA. (n.d.). 2-(4-CHLOROPHENOXY)ANILINE. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). Near-Infrared Western Blot Detection Protocol. Retrieved from [Link]

  • ResearchGate. (2024, October 15). (PDF) Protocol to analyse the structural composition by fluorescence microscopy and different conventional and fluorescence staining methods. Retrieved from [Link]

  • Google Patents. (n.d.). CN102180800A - Synthesis method of aniline compound.
  • Der Pharma Chemica. (n.d.). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) -azabicyclo[3.2.1]oct-3-yl) methanone derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]

  • Rockland Immunochemicals. (n.d.). In-Cell Western (ICW). Retrieved from [Link]

  • Google Patents. (n.d.). WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline.
  • SickKids Research Institute. (n.d.). Fluorescent Visualization of Germline Apoptosis in Living Caenorhabditis elegans. Retrieved from [Link]

  • Columbia University. (n.d.). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • University of Hertfordshire. (2024, May 17). 4-chlorophenoxy-aniline. Retrieved from [Link]

  • MDPI. (2023, October 29). Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera. Retrieved from [Link]

  • eConference.io. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. Retrieved from [Link]

  • Public Health Toxicology. (2024, November 26). New tracers for fluorescence polarization immunoassay of herbicide 2,4-dichlorophenoxyacetic acid. Retrieved from [Link]

Sources

Method

Analytical Standards and Method Development for N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline

Executive Summary N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline is a structurally complex synthetic molecule characterized by a central aniline core substituted with a phenethyloxy group and a 2-(2-chlorophenoxy)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline is a structurally complex synthetic molecule characterized by a central aniline core substituted with a phenethyloxy group and a 2-(2-chlorophenoxy)ethyl chain. As a highly lipophilic and multi-functional compound, establishing it as a highly pure analytical reference standard requires a rigorous, multi-modal analytical approach. This application note provides a comprehensive, self-validating framework for the structural elucidation, chromatographic method development, and regulatory-aligned validation necessary to certify this compound as a reference material for pharmaceutical and bioanalytical applications.

Physicochemical Profiling & Causality in Method Design

To design a robust analytical method, the physicochemical properties of the target analyte must dictate the instrumental parameters.

  • Chromatographic Mode (RP-HPLC): The presence of three distinct aromatic systems and multiple ether linkages confers significant hydrophobicity to the molecule. Reversed-phase high-performance liquid chromatography (RP-HPLC) utilizing a C18 stationary phase is optimal. Acetonitrile is selected over methanol as the strong organic modifier because its higher elution strength and aprotic nature provide superior peak shapes and resolution for π−π interacting aromatic compounds.

  • Ionization and Detection (ESI-MS & UV): The molecule features a secondary amine (or tertiary, depending on exact substitution dynamics) which serves as an excellent protonation site, making Positive Electrospray Ionization (ESI+) the most sensitive mass spectrometric technique. Furthermore, the extensive aromaticity provides a strong UV chromophore. We utilize a mobile phase buffered with 0.1% Formic Acid to ensure complete protonation of the amine, which suppresses secondary interactions with residual silanols on the silica column (preventing peak tailing) while simultaneously acting as a volatile ion-pairing agent for MS detection.

Table 1: Physicochemical Properties & Analytical Implications
PropertyValue / DescriptionAnalytical Implication
Molecular Formula C22​H22​ClNO2​ High carbon content requires high organic modifier ratio for elution.
Molecular Weight 367.87 g/mol Target m/z for ESI+ is 368.1 [M+H]+ (accounting for 35Cl isotope).
Functional Groups Aniline core, Di-ether linkages, Aryl chlorideSusceptible to acid/base hydrolysis and oxidative degradation.
UV Maxima (Predicted) ~230 nm, ~280 nmDiode Array Detection (DAD) set to 254 nm for universal aromatic monitoring.

Reference Standard Qualification Workflow

The establishment of a primary reference standard requires orthogonal analytical techniques (e.g., NMR, HRMS, FTIR) to ensure absolute identity and quantitative Nuclear Magnetic Resonance (qNMR) or mass balance for purity assignment, as outlined in USP General Chapter <11>[1].

G A Raw Material Sourcing N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline B Orthogonal Identification (1H/13C NMR, HRMS, FTIR) A->B C Chromatographic Purity (RP-HPLC-UV/MS) B->C D Mass Balance & qNMR (Assay Determination) C->D E Reference Standard Certification (Compliant with USP <11>) D->E

Workflow for the analytical qualification of the reference standard.

Step-by-Step Protocol: HPLC-UV/MS Method & Self-Validating System

To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) and bracketing standards to continuously monitor instrument performance throughout the run, aligning with ICH M10 guidelines for bioanalytical method validation[2].

Reagent and Standard Preparation
  • Diluent: Acetonitrile : Water (50:50, v/v).

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Acetonitrile.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the Stock Solution to a 10 mL volumetric flask and dilute to volume with Diluent.

  • System Suitability Test (SST) Solution: Spike the Working Standard with 1.0 µg/mL of a known closely eluting analog (e.g., des-chloro derivative) to verify column resolution.

Chromatographic Conditions
Table 2: HPLC-UV/MS Method Parameters
ParameterSettingCausality / Rationale
Column C18, 100 x 2.1 mm, 1.7 µm (UHPLC)High theoretical plates for resolving structurally similar impurities.
Mobile Phase A Water + 0.1% Formic AcidProvides protons for ESI+ ionization; suppresses silanol activity.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStronger elution for lipophilic compounds than methanol.
Gradient 5% B to 95% B over 8.0 minBroad gradient ensures elution of both polar degradants and lipophilic dimers.
Flow Rate 0.4 mL/minOptimal for ESI source desolvation efficiency.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer.
Detection UV at 254 nm / MS (ESI+)Dual detection ensures mass balance and structural confirmation.
Execution and System Suitability Criteria
  • Blank Injection: Inject Diluent to confirm no carryover (Analyte peak area must be < 0.1% of the Working Standard).

  • Resolution Check: Inject the SST Solution. The resolution ( Rs​ ) between the target analyte and the spiked analog must be ≥1.5 .

  • Precision Check: Inject the Working Standard in 5 replicates. The Relative Standard Deviation (%RSD) of the peak area must be ≤2.0% , and the tailing factor ( Tf​ ) must be ≤1.5 .

  • Sample Analysis: Proceed with sample injections only if SST criteria are met. Bracket every 10 samples with a Working Standard injection to prove ongoing system stability.

Stability-Indicating Assessment and ICH Q2(R2) Validation

A validated analytical procedure must demonstrate that it is fit for its intended purpose, encompassing specificity, linearity, accuracy, and precision, as mandated by the ICH Q2(R2) regulatory framework[3]. To prove specificity, the compound must be subjected to forced degradation to ensure the primary peak is free from co-eluting degradants.

G Core Parent Compound (C22H22ClNO2) Acid Acid Hydrolysis (Ether Cleavage) Core->Acid Base Base Degradation (Stable) Core->Base Ox Oxidation (N-Oxide Formation) Core->Ox Photo Photolysis (Dehalogenation) Core->Photo

Forced degradation pathways for stability-indicating method development.

Table 3: ICH Q2(R2) Validation Criteria Summary
Validation ParameterMethodologyAcceptance Criteria
Specificity Forced degradation (Acid, Base, Peroxide, Light, Heat).Peak purity angle < Purity threshold (via DAD); No co-eluting MS peaks.
Linearity & Range 5 concentration levels from 25% to 150% of nominal concentration.Correlation coefficient ( R2 ) ≥0.999 ; y-intercept ≤2.0% of 100% response.
Accuracy (Recovery) Spike known amounts of standard into blank matrix at 50%, 100%, 150%.Mean recovery across all levels must be 98.0% - 102.0%.
Intermediate Precision 6 independent preparations analyzed by 2 different analysts on 2 days.Overall %RSD ≤2.0% for assay results.

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL:[Link]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline Solubility Solutions

Welcome to the Advanced Formulation Support Center. This guide is engineered for drug development professionals and assay scientists struggling with the aqueous solubilization of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. This guide is engineered for drug development professionals and assay scientists struggling with the aqueous solubilization of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline .

As a highly lipophilic screening hit or tool compound, it frequently exhibits the "solvent crash" phenomenon when transitioned from organic stock solutions into physiological buffers. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to rescue your in vitro assays.

Diagnostic Overview: The "Solvent Crash" Phenomenon

To solve a solubility issue, we must first understand the molecule's thermodynamic boundaries. N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline contains three aromatic rings, two ether linkages, and a heavily conjugated secondary aniline nitrogen.

When you dilute a 100% DMSO stock of this compound into an aqueous buffer (like PBS or DMEM), the DMSO rapidly diffuses into the bulk water phase. This sudden solvent shift leaves the lipophilic compound stranded in a high-polarity environment, causing an extreme spike in its activity coefficient. The result is rapid nucleation and kinetic precipitation . To prevent this, we must artificially lower the compound's activity coefficient in water using host-guest complexation or micellar encapsulation.

Table 1: Physicochemical Profile & Solubilization Implications
ParameterEstimated ValueAssay Implication
Molecular Weight 367.87 g/mol Moderate size; fits well within standard cyclodextrin cavities.
LogP (Lipophilicity) ~5.2 - 5.8Extremely hydrophobic. Direct aqueous solubility is likely < 1 µM.
pKa (Basic) ~4.5Un-ionized (>99%) at physiological pH (7.4). pH adjustments are ineffective.
H-Bond Donors/Acceptors 1 / 3Limited hydrogen bonding capacity; relies heavily on hydrophobic interactions.

Solubilization Pathways

The following diagram illustrates the mechanistic pathways of precipitation versus stabilized formulation.

SolubilizationWorkflow Stock 10 mM Stock in 100% DMSO Direct Direct Aqueous Dilution (Solvent Shift) Stock->Direct Unassisted CD Pre-complexation with 20% HP-β-CD Stock->CD Host-Guest Complexation Micelle Micellar Encapsulation (0.1% Tween-80) Stock->Micelle Surfactant Addition Precipitation Rapid Nucleation & Precipitation Direct->Precipitation Activity Coeff. Spike Success Stable Aqueous Dispersion (Bioavailable for Assay) CD->Success Aqueous Buffer Dilution Micelle->Success Aqueous Buffer Dilution

Diagram illustrating the solvent shift precipitation mechanism versus stabilized formulation pathways.

Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility; sub-visible colloidal aggregates will ruin your assay's reproducibility. The following protocols are designed as self-validating systems.

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Cyclodextrins provide a hydrophobic cavity that shields the chlorophenoxy and phenethyloxy moieties from water, drastically enhancing apparent solubility without altering the compound's intrinsic structure .

Step-by-Step Methodology:

  • Preparation: Dissolve HP-β-CD in your final assay buffer (e.g., PBS) to a concentration of 20% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Complexation: Place 990 µL of the 20% HP-β-CD buffer into a microcentrifuge tube. Place the tube on a vortex mixer set to medium speed.

  • Solvent Addition: While actively vortexing, add 10 µL of your 10 mM compound stock (in 100% DMSO) dropwise. Causality note: Continuous shear force prevents localized supersaturation during the solvent shift.

  • Equilibration: Incubate the mixture at 37°C for 30 minutes on a thermoshaker to allow thermodynamic equilibrium of the host-guest complex.

  • Self-Validation Check: Centrifuge the tube at 10,000 x g for 10 minutes. Transfer the supernatant to a cuvette and read the optical density at 600 nm (OD600) against a blank.

    • Pass Criteria: OD600 < 0.05 indicates a true solution free of sub-visible aggregates.

Protocol B: Lipid-Micellar Solubilization (Tween-80 Step-Down)

If your biological target is sensitive to cyclodextrins, micellar encapsulation provides a hydrophobic sink that mimics the solubilizing capacity of human intestinal fluids .

Step-by-Step Methodology:

  • Co-solvent Mixing: In a glass vial, mix 10 µL of the 10 mM DMSO stock with 10 µL of 100% Tween-80. Pipette vigorously until completely homogenous.

  • Aqueous Phase Heating: Pre-warm 980 µL of your aqueous assay buffer to 37°C.

  • Micelle Formation: Add the warm buffer to the DMSO/Tween-80 mixture in 100 µL increments, vortexing for 5 seconds between each addition.

  • Self-Validation Check: Analyze the final solution using Dynamic Light Scattering (DLS).

    • Pass Criteria: A monodisperse peak with a Z-average diameter of < 50 nm confirms successful micellar encapsulation. Peaks > 200 nm indicate compound precipitation.

Table 2: Excipient Tolerance Matrix for In Vitro Assays
ExcipientRecommended Final Conc.Maximum Tolerated Conc. (Cell-based)Mechanism of Action
DMSO ≤ 0.1% (v/v)0.5% (v/v)Organic co-solvent
HP-β-CD 1% - 5% (w/v)10% (w/v)Host-guest inclusion complexation
Tween-80 0.01% - 0.05% (v/v)0.1% (v/v)Micellar encapsulation

Troubleshooting & FAQs

Q: I diluted my 10 mM DMSO stock 1:1000 into PBS (final 10 µM, 0.1% DMSO). The solution looked perfectly clear, but my assay results are highly variable. Why? A: You are experiencing "micro-precipitation." N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline is highly lipophilic. When diluted, it forms colloidal aggregates that are invisible to the naked eye but scatter light at the nanoscale. These aggregates sequester the compound, meaning your actual bioavailable monomeric concentration might be 0.1 µM instead of 10 µM. Always validate "clear" solutions with an OD600 reading or DLS.

Q: Can I lower the pH of the buffer to protonate the aniline nitrogen and increase solubility? A: No. The aniline nitrogen in this specific molecule is heavily conjugated with the aromatic ring and sterically hindered by the bulky alkyl substitutions. This results in a very low pKa (~4.5). To achieve 99% ionization (which would improve solubility), you would need to drop the buffer pH to 2.5. This is highly toxic to cells and will denature proteins in biochemical assays.

Q: Does heating the buffer prior to adding the DMSO stock prevent precipitation? A: Heating increases the thermodynamic solubility temporarily. However, once your assay plate is removed from the incubator and returns to room temperature, the solution becomes supersaturated. This leads to delayed, unpredictable crystallization during your experiment, which ruins data reproducibility . You must use an excipient (like HP-β-CD) to permanently stabilize the compound.

Q: My cell line is highly sensitive to Tween-80. What is the alternative? A: If surfactants cause cytotoxicity or membrane disruption in your specific cell line, pivot immediately to Protocol A (HP-β-CD). Cyclodextrins are generally recognized as safe (GRAS) and do not integrate into cellular lipid bilayers the way linear surfactants do, preserving cell viability while maintaining compound solubility .

References

  • Goovaerts, B., Brouwers, J., Vinarov, Z., Braeckmans, M., Indulkar, A. S., Marmol, A. L., ... & Augustijns, P. (2024). Understanding the Impact of Lipids on the Solubilizing Capacity of Human Intestinal Fluids. Molecular Pharmaceutics, 21(12), 6398-6410.[Link]

  • Jain, S., Patel, N., & Lin, S. (2015). Solubility and dissolution enhancement strategies: current understanding and recent trends. Drug Development and Industrial Pharmacy, 41(6), 875-887.[Link]

  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 6(2), E329-E357.[Link]

Optimization

Technical Support Center: Stability of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline in DMSO

Welcome to the technical support center for N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability in dimethyl sulfoxide (DMSO).

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline in DMSO.

Q1: What is the recommended procedure for preparing a stock solution of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline in DMSO?

A1: To ensure the integrity of your compound, it is crucial to use high-purity, anhydrous DMSO. Water content in DMSO can significantly impact the stability of many compounds.[1][2]

Protocol for Stock Solution Preparation:

  • Allow the vial of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Use a calibrated pipette to add the required volume of anhydrous DMSO to the vial to achieve the desired concentration.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) can be applied if necessary, but prolonged heating should be avoided to minimize the risk of degradation.

  • For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[2]

Q2: What are the optimal storage conditions for N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline in DMSO?

A2: For long-term storage, stock solutions of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline in DMSO should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to air and moisture. Studies on large compound libraries have shown that while many compounds are stable in DMSO at 4°C for extended periods, a significant portion can degrade, especially at room temperature.[1][3][4][5]

Storage TemperatureExpected StabilityRecommendations
Room TemperatureLower stability; significant degradation possible within a year.[3][4][5]Not recommended for long-term storage. Suitable for short-term use during experiments.
4°CModerate stability; a majority of compounds remain stable for up to 2 years.[1]Suitable for intermediate-term storage (weeks to months).
-20°C / -80°CHighest stability.Recommended for long-term storage (months to years).

Q3: My solution of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline in DMSO has changed color. What does this indicate and can I still use it?

A3: A change in color, such as turning yellow or brown, is often an indicator of chemical degradation, particularly oxidation of the aniline moiety.[6] The use of a discolored solution is not recommended for experiments where compound purity is critical, as the degradation products could lead to erroneous or irreproducible results. It is advisable to prepare a fresh stock solution from a new batch of the compound.

II. Troubleshooting Guide

This section provides solutions to specific issues that may arise during your experiments.

Issue 1: Inconsistent or non-reproducible experimental results.

This could be a direct consequence of compound degradation in your DMSO stock solution.

Troubleshooting Workflow:

A Inconsistent Results Observed B Prepare a Fresh Stock Solution in Anhydrous DMSO A->B C Perform a Quick Purity Check (e.g., TLC or LC-MS) B->C D Compare with a New Batch of Compound C->D E Repeat Experiment with Fresh Solution D->E F If results are consistent, original stock was likely degraded. E->F Consistent G If results are still inconsistent, investigate other experimental variables. E->G Inconsistent

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).

The presence of new peaks suggests the formation of degradation products.

Potential Degradation Pathways:

Aniline derivatives are susceptible to oxidation.[7][8] The secondary amine in N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline is a likely site for oxidation. Additionally, while less common at ambient temperatures, DMSO can act as an oxidant, especially under certain conditions (e.g., in the presence of acids or at elevated temperatures).[9]

cluster_0 Potential Degradation of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline A N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline (Parent Compound) B N-Oxide Derivative Oxidation at the aniline nitrogen A->B Oxidation C Dimerization Products Radical-mediated coupling A->C Oxidation D Cleavage Products Hydrolysis of the ether linkages (less likely in DMSO) A->D Hydrolysis (if water is present) E DMSO Adducts Reaction with DMSO (e.g., Pummerer rearrangement precursors) A->E Reaction with DMSO (under harsh conditions) cluster_0 HPLC-UV Stability Testing Workflow A Prepare Stock Solution in DMSO B Store Aliquots under Different Conditions (RT, 4°C, -20°C) A->B C Withdraw Samples at Defined Time Points (e.g., 0, 1, 3, 6 months) B->C D Dilute Samples with Mobile Phase C->D E Analyze by Validated HPLC-UV Method D->E F Calculate % Purity and Identify Degradants E->F

Caption: Workflow for long-term stability testing in DMSO.

IV. References

  • Engeloch, C., et al. (2008). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-716.

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.

  • Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209.

  • Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 31(3), 60-74.

  • Terreni, M., et al. (2003). Dimethyl sulfoxide as a co-solvent dramatically enhances the enantioselectivity in lipase-catalysed resolutions of 2-phenoxypropionic acyl derivatives. Tetrahedron: Asymmetry, 14(1), 85-90.

  • Mullani, N. S., & Nargatti, P. I. (2021). Forced Degradation Studies for Stability Indicating Method Development of Drug Substances and Drug Products: A Review. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691.

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.

  • Deng, T., et al. (2020). Oxidation of Nonactivated Anilines to Generate N-Aryl Nitrenoids. Journal of the American Chemical Society, 142(9), 4456-4463.

  • Mishra, V., Sharma, P. K., & Banerji, K. K. (2000). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry, 12(4), 4158-4162.

  • Deng, Y., et al. (2018). Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. Organic & Biomolecular Chemistry, 16(34), 6293-6297.

Sources

Troubleshooting

Technical Support Center: Optimizing N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline Concentration in Cell Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and FAQ to assist researchers in optimizing the concentration of N-[2-(2-Chlorophenox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and FAQ to assist researchers in optimizing the concentration of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline (hereafter referred to as CPEPA ) for cell-based assays.

Recently, the core substructure of this compound—N-[2-(2-chlorophenoxy)ethyl]aniline—was identified via explainable deep learning models as a potent rationale for a new class of antibiotics targeting methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) ().

Because CPEPA functions mechanistically as a protonophore , it dissipates the proton motive force (PMF) across bacterial membranes. However, this same mechanism can cause mitochondrial uncoupling in mammalian host cells at higher concentrations. Therefore, optimizing the assay concentration is not just a matter of signal-to-noise ratio; it is a critical exercise in defining the compound's therapeutic index.

Core Causality: The "Why" Behind Concentration Optimization

To successfully utilize CPEPA, you must understand the causality of its mechanism. The compound is highly lipophilic, allowing it to partition into lipid bilayers. Once embedded in the bacterial membrane, it acts as a proton shuttle, rapidly translocating H⁺ ions. This collapses both the transmembrane pH gradient ( Δ pH) and the electrical potential ( ΔΨ ), leading to immediate ATP depletion and metabolic arrest.

The Optimization Challenge: In co-culture or mammalian cytotoxicity assays, excessive concentrations of CPEPA will partition into the inner mitochondrial membrane of host cells, collapsing their PMF and triggering apoptosis. Your primary objective is to titrate the compound to find the "Goldilocks zone"—the concentration that fully depolarizes bacterial membranes without crossing the threshold of mammalian mitochondrial toxicity.

Quantitative Data & Concentration Guidelines

The following table summarizes the field-proven concentration ranges for CPEPA across various assay types. Use this as your baseline before beginning empirical titration.

Assay TypeTarget Organism/CellRecommended Conc. RangeExpected Mechanistic Outcome
MIC Determination MRSA / VRE1.0 µM – 10.0 µMGrowth inhibition via ATP depletion.
PMF Dissipation Assay MRSA (DiOC2(3) dye)2.0 µM – 10.0 µMRapid collapse of ΔΨ ; Red/Green fluorescence shift.
Intracellular Infection Macrophages + MRSA2.5 µM – 7.5 µMClearance of internalized bacteria; host survival.
Cytotoxicity Screen HepG2 / HEK293> 50.0 µM (Toxicity Threshold)Mitochondrial uncoupling; reduction in ATP/viability.

Self-Validating Experimental Protocols

To establish the optimal concentration for your specific cell lines, you must run a dual-validation workflow: assessing bacterial efficacy alongside mammalian toxicity. Every step below includes an internal validation checkpoint to ensure data integrity.

Protocol A: Bacterial PMF Dissipation Assay (Flow Cytometry)

This assay uses the ratiometric dye DiOC2(3) to measure membrane potential. The protocol is adapted from established cytometric standards ().

Step 1: Culture Preparation Grow MRSA to the mid-logarithmic phase (OD₆₀₀ = 0.4) in cation-adjusted Mueller-Hinton broth (CAMHB). Wash twice and resuspend in 50 mM HEPES buffer (pH 7.0) containing 5 mM glucose. Step 2: Dye Loading Add DiOC2(3) to a final concentration of 30 µM. Incubate in the dark at room temperature for 30 minutes. Step 3: Compound Titration Aliquot the loaded bacteria into a 96-well plate. Add CPEPA to achieve final concentrations ranging from 0.1 µM to 50 µM.

  • Self-Validation Control 1 (Negative): 1% DMSO vehicle.

  • Self-Validation Control 2 (Positive): 10 µM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone). Step 4: Flow Cytometry Readout Analyze immediately using a flow cytometer. Excite at 488 nm and measure emission in the green (~530 nm) and red (~610 nm) channels. Calculate the Red/Green ratio.

  • Validation Checkpoint: If the CCCP positive control fails to reduce the Red/Green ratio by at least 50% compared to the DMSO control, the dye loading has failed or the cytometer lasers are miscalibrated. Abort and repeat.

Protocol B: Mammalian Mitochondrial Toxicity Assay (ATP Luminescence)

Step 1: Cell Seeding Seed HepG2 cells at 10,000 cells/well in a white opaque 96-well plate. Incubate overnight at 37°C, 5% CO₂. Step 2: Compound Exposure Replace media with fresh assay media containing CPEPA titrated from 1.0 µM to 100 µM. Incubate for 4 hours (acute toxicity) and 24 hours (chronic toxicity). Step 3: ATP Quantification Add CellTiter-Glo® reagent (or equivalent ATP-dependent luciferase assay) at a 1:1 volume ratio. Shake for 2 minutes, then incubate at room temperature for 10 minutes. Step 4: Luminescence Readout Measure luminescence.

  • Validation Checkpoint: A dose-dependent decrease in luminescence confirms mitochondrial uncoupling and ATP depletion. Calculate the CC₅₀. The optimal assay concentration must be at least 10-fold lower than this CC₅₀.

Mandatory Visualization: Mechanisms and Workflows

Mechanism CPEPA N-[2-(2-Chlorophenoxy)ethyl]- 4-(phenethyloxy)-aniline Membrane Bacterial Cell Membrane (MRSA) CPEPA->Membrane Partitioning ProtonShuttle Protonophore Activity (H+ Shuttling) Membrane->ProtonShuttle PMF Collapse of Proton Motive Force (ΔpH & ΔΨ) ProtonShuttle->PMF Primary Target Toxicity Mammalian Mitochondrial Depolarization (Off-Target) ProtonShuttle->Toxicity High Conc. (>50 µM) ATP ATP Depletion & Metabolic Arrest PMF->ATP Efficacy

Caption: Mechanism of action of CPEPA as a protonophore dissipating the bacterial proton motive force.

Workflow cluster_0 Efficacy (MRSA Assays) cluster_1 Toxicity (Mammalian Assays) Start Prepare CPEPA Stock (10 mM in 100% DMSO) Dilution Serial Titration (0.1 µM - 100 µM) Start->Dilution MIC MIC Determination (CAMHB Media) Dilution->MIC PMF PMF Dissipation (DiOC2(3) Flow Cytometry) Dilution->PMF Cyto Cytotoxicity Screen (HepG2 / HEK293) Dilution->Cyto Mito Mitochondrial Tox (CellTiter-Glo / ATP) Dilution->Mito Opt Calculate Therapeutic Index (CC50 / MIC) MIC->Opt PMF->Opt Cyto->Opt Mito->Opt Final Select Optimal Assay Conc. (Max Efficacy, Min Tox) Opt->Final

Caption: Dual-validation workflow for optimizing CPEPA concentration in cell-based assays.

Troubleshooting & FAQs

Q: Why am I seeing a "bell-shaped" dose-response curve where efficacy drops at concentrations above 20 µM? A: CPEPA is highly lipophilic. At high concentrations in aqueous assay buffers, the compound exceeds its thermodynamic solubility limit and forms colloidal aggregates. These aggregates sequester the free monomeric compound, artificially lowering the effective concentration. Solution: Ensure your final DMSO concentration is exactly 1% (v/v) to aid solubility, and consider adding 0.01% Tween-80 to your assay buffer to prevent aggregation.

Q: My MRSA strain isn't showing growth inhibition even at 20 µM in my co-culture media. What is wrong? A: This is a classic case of serum protein binding. Co-culture media typically contains 10% Fetal Bovine Serum (FBS). Highly lipophilic protonophores bind strongly to serum albumin, drastically reducing the bioavailable free fraction of the drug. Solution: Perform your initial MIC assays in standard CAMHB without serum (). For co-cultures, you will likely need to empirically increase the CPEPA concentration by 5- to 10-fold to overcome the albumin sink.

Q: I observe immediate mammalian cell toxicity at 10 µM in my intracellular infection model. How do I fix this? A: The compound is uncoupling host mitochondria faster than it is clearing the intracellular bacteria. Solution: Reduce the exposure time. Instead of a 24-hour continuous incubation, perform a 4-hour "pulse" treatment with CPEPA, wash the cells, and replace with media containing a membrane-impermeable antibiotic (like gentamicin) to maintain sterility.

Q: How do I verify that CPEPA is acting via PMF dissipation and not just non-specific membrane lysis (detergent effect)? A: Run a membrane permeability counter-screen using SYTOX Green or Propidium Iodide (PI). A true protonophore will collapse the PMF (indicated by a DiOC2(3) shift) without causing immediate PI uptake. If you see rapid PI uptake within 15 minutes, the compound is acting as a lytic agent at that concentration. Reduce the concentration until you isolate the protonophore activity from the lytic activity.

References

  • Wong, F., Zheng, E.J., Valeri, J.A. et al. "Discovery of a structural class of antibiotics with explainable deep learning." Nature, 626, 177–185 (2024).[Link]

  • Novo, D., Perlmutter, N. G., Hunt, R. H., & Shapiro, H. M. "Accurate flow cytometric membrane potential measurement in bacteria using diethyloxacarbocyanine and a ratiometric technique." Cytometry, 35(1), 55-63 (1999).[Link]

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." 11th ed. CLSI standard M07. Wayne, PA: Clinical and Laboratory Standards Institute (2018).[Link]

Optimization

Interpreting unexpected results from N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline experiments

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for experiments involving novel small molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for experiments involving novel small molecules, using N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline as a representative example of a new chemical entity. Given its novelty, direct experimental data is scarce. Therefore, this guide focuses on the fundamental principles of troubleshooting and interpreting unexpected results in pharmacological and cell-based assays.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial hurdles and questions that arise during the early-stage investigation of a novel compound.

Q1: My initial cell viability assay (e.g., MTT, MTS) with N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline shows no effect, even at high concentrations. What are the immediate next steps?

A1: A lack of effect in a primary viability assay is a common but important result. Before concluding the compound is inactive, consider the following possibilities:

  • Compound Solubility and Stability: Was the compound fully dissolved in the vehicle solvent (e.g., DMSO) and then in the cell culture medium? Precipitated compound will not be bioavailable to the cells. Visually inspect your stock solutions and final assay wells for any signs of precipitation. Additionally, consider the stability of the compound in aqueous media over the time course of your experiment. Some compounds can degrade or be metabolized by cells.

  • Cell Permeability: The structure of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline suggests it should be reasonably membrane-permeable. However, this is not guaranteed. If you suspect poor uptake, consider assays that do not require cell entry or attempt to permeabilize the cells as a control experiment.

  • Assay-Specific Interference: The readout of your viability assay could be directly inhibited by the compound. For example, some compounds can interfere with the formazan production in MTT assays. It is crucial to run a cell-free control to see if your compound directly reacts with the assay reagents.

  • Time- and Concentration-Dependence: The time point and concentration range you selected might not be optimal. Consider extending the incubation time or testing a broader range of concentrations. Some cellular responses may take longer to manifest.

  • Cell Line Specificity: The chosen cell line may lack the target of your compound or have compensatory mechanisms that mask its effect. It's advisable to test the compound on a panel of different cell lines.

Q2: I'm observing high variability between replicate wells in my cell-based assays. What are the likely sources of this inconsistency?

A2: High variability can obscure real biological effects. The root cause is often technical. Here’s a checklist to diagnose the issue:

  • Cell Seeding and Health: Ensure your cells are healthy, in the logarithmic growth phase, and seeded evenly across the plate. Inconsistent cell numbers per well is a major source of variability.[1] Pay attention to the passage number of your cells, as high-passage numbers can lead to phenotypic drift.[1]

  • Pipetting Technique: Small volumes of concentrated compound stocks are often used. Ensure your pipettes are calibrated and that you are using appropriate pipetting techniques to handle viscous solvents like DMSO.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media and compound concentration. Consider not using the outermost wells for data collection or ensure your incubator has good humidity control.

  • Compound Precipitation: As mentioned in Q1, if your compound is not fully soluble at the tested concentrations, you will have inconsistent amounts of active compound in each well.

  • Plate Reader Settings: Optimize the settings on your microplate reader for the specific assay and plate type you are using.[2]

Q3: My compound, N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline, shows potent activity in a biochemical (cell-free) assay but has a much weaker or no effect in a cell-based assay. How do I interpret this discrepancy?

A3: This is a classic challenge in drug discovery and highlights the difference between a compound's activity on a purified target and its effect in a complex biological system.[3] The key factors to investigate are:

  • Cellular Permeability and Efflux: The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Alternatively, it could be a substrate for efflux pumps (like P-glycoprotein), which actively remove it from the cell.

  • Compound Metabolism: The cells may be metabolizing the compound into an inactive form.

  • Target Engagement in a Cellular Context: The target protein inside the cell may be in a complex or conformation that prevents your compound from binding as effectively as it does in a purified, isolated state.

  • Off-Target Effects: In a cellular environment, your compound may be interacting with other proteins or pathways that counteract its intended effect.

Part 2: Troubleshooting Guide for Unexpected Results

This section provides a more in-depth, structured approach to resolving complex and contradictory experimental outcomes.

Scenario 1: Conflicting Cytotoxicity Data Between Different Assays

You test N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline in two different cytotoxicity assays, for example, a metabolic assay (MTT) and a membrane integrity assay (LDH release), and get conflicting results.

Assay TypePrincipleObserved Result with CompoundInterpretation
MTT/MTS Measures mitochondrial reductase activity (metabolic health).Potent decrease in signal (suggests high toxicity).Could indicate true metabolic inhibition, or the compound is interfering with the assay chemistry.
LDH Release Measures lactate dehydrogenase release from damaged cell membranes.No significant increase in LDH release (suggests low toxicity).The compound may not be causing overt membrane damage at the tested time points.

Troubleshooting Workflow:

G A Conflicting Cytotoxicity Data (e.g., MTT vs. LDH) B Hypothesis 1: Assay Interference A->B C Hypothesis 2: Specific Biological Mechanism A->C D Run Cell-Free Assay Control (Compound + MTT reagent, no cells) B->D H Investigate Apoptosis vs. Necrosis C->H E Observe Signal Change? D->E F YES: Assay Interference Confirmed. Select an orthogonal assay. E->F Yes G NO: No direct interference. E->G No I Caspase-3/7 Assay (Apoptosis Marker) H->I J Annexin V/PI Staining (Apoptosis/Necrosis) H->J K Positive Caspase/Annexin V signal? I->K J->K L YES: Compound induces apoptosis. Metabolic decline precedes membrane rupture. K->L Yes M NO: Consider other mechanisms (e.g., senescence, cell cycle arrest). K->M No

Caption: Troubleshooting conflicting cytotoxicity data.

Detailed Protocol: Cell-Free MTT Interference Assay

  • Prepare a 96-well plate with cell culture medium but no cells.

  • Add N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline at the same concentrations used in your cell-based assay.

  • Add a positive control for interference (a known reducing agent) and a negative control (vehicle only).

  • Add the MTT reagent to all wells.

  • Incubate for the standard amount of time (e.g., 2-4 hours).

  • Add the solubilizing agent.

  • Read the absorbance on a plate reader.

  • Interpretation: If you see a change in absorbance in the wells containing your compound compared to the vehicle control, it indicates direct interference with the assay chemistry.

Scenario 2: Inconsistent Results in a Signaling Pathway Analysis (e.g., Western Blot)

You are investigating the effect of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline on a specific signaling pathway, but your Western blot results are not reproducible.

Troubleshooting Workflow:

G A Inconsistent Western Blot Results B Check Sample Preparation A->B C Check Electrophoresis and Transfer A->C D Check Antibody and Detection A->D E Consistent total protein loading? (e.g., Ponceau S stain) B->E F Consistent lysis buffer and protease/phosphatase inhibitors? B->F G Proper gel percentage for target size? C->G H Efficient transfer confirmed? C->H I Primary antibody validated and at optimal dilution? D->I J Secondary antibody and substrate working correctly? D->J K Review and standardize entire workflow E->K F->K G->K H->K I->K J->K L Re-run experiment with standardized protocol K->L

Caption: Systematic Western blot troubleshooting.

Expert Insight: The Importance of Controls

When troubleshooting, positive and negative controls are your most valuable tools.[4] For a signaling pathway experiment:

  • Positive Control: Treat cells with a known activator or inhibitor of the pathway to ensure your detection system is working.

  • Negative Control: Use a vehicle-treated sample to establish the baseline level of your target protein.

  • Loading Control: Always probe for a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.

Scenario 3: Unexpected Off-Target Effects

Your compound shows a desired effect on its intended target but also produces an unexpected phenotype in the cells (e.g., changes in cell morphology, unexpected cell cycle arrest).

Interpreting the Unexpected Phenotype:

An unexpected phenotype could be due to:

  • Downstream effects of on-target activity: The observed phenotype may be a genuine biological consequence of modulating your intended target.

  • Off-target activity: The compound may be binding to one or more other proteins, leading to the observed phenotype. This is common with novel small molecules.

  • Compound-induced stress: High concentrations of a compound can induce general cellular stress responses that are not related to a specific target.

Experimental Approach to Differentiate On- vs. Off-Target Effects:

  • Structure-Activity Relationship (SAR): Synthesize and test closely related analogs of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline. If the potency of the analogs in producing the unexpected phenotype correlates with their potency on your primary target, it suggests an on-target effect.

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce or eliminate the expression of your intended target. If the compound no longer produces the unexpected phenotype in these cells, it is likely an on-target effect.

  • Thermal Shift Assays (e.g., CETSA): This technique can identify which proteins in the cell are physically binding to your compound.

  • Phenotypic Screening: Use high-content imaging or other phenotypic platforms to more broadly characterize the effects of your compound and compare its "phenotypic fingerprint" to other known drugs.

Part 3: Data Presentation and Protocols

Table for Summarizing Troubleshooting Data

When investigating a lack of activity, systematically documenting your findings is crucial.

Experimental VariableCondition 1Condition 2Condition 3Outcome and Conclusion
Concentration Range 0.1 - 10 µM10 - 100 µM0.01 - 100 µMNo activity up to 100 µM. Higher concentrations limited by solubility.
Incubation Time 24 hours48 hours72 hoursNo significant effect even at 72 hours.
Cell Line HEK293HeLaA549No activity observed in any of the three cell lines.
Solubility Check Visual inspectionLight scatteringHPLC analysis of supernatantCompound precipitates in media above 50 µM. Re-test with a formulation that improves solubility.

References

  • Leardi, R. (2009). Experimental design in chemistry: A tutorial. Analytica Chimica Acta, 652(1), 161–172. [Link]

  • Frontier, A. (2024, April 10). How to troubleshoot experiments. Chemistry World. Retrieved from [Link]

  • The Not Voodoo Lab. (2022, October 13). Troubleshooting and optimizing lab experiments. YouTube. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024, March). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. IJNRD.org, 9(3). Retrieved from [Link]

  • Martinez, E. D., & Bogyo, M. (2013). Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity. Epigenetics, 8(1), 16–23. [Link]

  • Biocompare. (2018, May 22). Cell-Based Assays Keep Growing. Retrieved from [Link]

  • Deeks, J. J., Higgins, J. P., Altman, D. G., McKenzie, J. E., & Veroniki, A. A. (2022). Chapter 10: Analysing data and undertaking meta-analyses. In J. P. T. Higgins, J. Thomas, J. Chandler, M. Cumpston, T. Li, M. J. Page, & V. A. Welch (Eds.), Cochrane Handbook for Systematic Reviews of Interventions (version 6.3). Cochrane. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline and known inhibitors

Title: Comparative Analysis of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline and Known TRPM8 Inhibitors Introduction In the landscape of sensory neurobiology and ion channel pharmacology, phenoxyethylamine deriva...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline and Known TRPM8 Inhibitors

Introduction

In the landscape of sensory neurobiology and ion channel pharmacology, phenoxyethylamine derivatives represent a critical structural scaffold for modulating Transient Receptor Potential (TRP) channels. N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline , commercially cataloged as sc-330584 [1], is a synthetic compound featuring an aryloxyethyl amine core linked to a bulky hydrophobic phenethyloxy group. This structural motif shares significant pharmacophoric homology with established antagonists of the , the primary molecular transducer for cold somatosensation and cooling agents like menthol and icilin[2].

This guide provides a rigorous comparative analysis between sc-330584 and two gold-standard reference inhibitors: AMTB (a highly selective TRPM8 antagonist)[3] and BCTC (a potent, dual TRPV1/TRPM8 antagonist)[4]. By dissecting their structural properties, mechanistic pathways, and the self-validating experimental protocols required to evaluate them, we provide researchers with a definitive framework for screening novel phenoxyethylamine-based modulators.

Structural & Physicochemical Comparison

Before initiating in vitro assays, it is crucial to understand the physicochemical properties that dictate compound solubility, membrane permeability, and target binding affinity.

Property / CompoundN-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline (sc-330584)AMTBBCTC
Chemical Formula C22H22ClNO2C22H24N2OSC20H25ClN4O
Molecular Weight 367.87 g/mol 380.51 g/mol 372.90 g/mol
Primary Target Putative TRPM8 / Ion Channel ModulatorTRPM8 (Selective)TRPV1 / TRPM8 (Dual)
Structural Motif Phenoxyethylamine + Phenethyloxy etherBenzamide + Thiophene ringTetrahydropyrazine + Pyridine
Target Specificity Moderate (Screening Hit)HighLow (Cross-reacts with TRPV1)

Mechanistic Pathway

TRPM8 is a non-selective cation channel. Upon activation by cold temperatures or chemical agonists, the channel pore opens, driving a rapid influx of Ca²⁺ and Na⁺ ions. This depolarization triggers downstream signaling cascades, including [5]. Inhibitors like AMTB, BCTC, and putative modulators like sc-330584 act by stabilizing the closed state of the channel or directly blocking the pore, thereby preventing calcium-dependent signal transduction.

G Stimuli Menthol / Icilin / Cold TRPM8 TRPM8 Ion Channel Stimuli->TRPM8 Activates Ca2 Ca2+ Influx TRPM8->Ca2 Opens Pore AP1 Depolarization & AP-1 Activation Ca2->AP1 Signaling Cascade sc330584 sc-330584 sc330584->TRPM8 Blocks AMTB AMTB AMTB->TRPM8 Blocks BCTC BCTC BCTC->TRPM8 Blocks

Fig 1. Mechanistic pathway of TRPM8 activation and targeted inhibition by phenoxyethylamine derivatives.

Experimental Protocols & Workflows

As a Senior Application Scientist, I emphasize that robust data relies on self-validating assay designs. To accurately compare the inhibitory profile of sc-330584 against AMTB and BCTC, we must employ orthogonal techniques: high-throughput calcium imaging (to assess kinetic flux) and patch-clamp electrophysiology (to confirm direct channel gating).

Protocol A: High-Throughput Intracellular Calcium Imaging
  • Causality: Because TRPM8 exhibits high fractional calcium permeability, we utilize Fluo-4 AM—a membrane-permeable, calcium-sensitive fluorophore—to kinetically track channel opening in real-time across a population of cells.

  • Self-Validating System: The assay is intrinsically controlled: a vehicle control (0.1% DMSO) establishes the baseline of spontaneous calcium transients, while 2 µM AMTB serves as a positive control to confirm that the observed calcium influx is strictly TRPM8-dependent.

  • Cell Preparation: Plate HEK293 cells stably expressing human TRPM8 at 20,000 cells/well in a 96-well black-walled, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Wash cells with Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4). Incubate with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 for 45 minutes at 37°C in the dark.

  • Compound Pre-incubation: Remove the dye solution. Add Assay Buffer containing the test inhibitors (sc-330584, AMTB, or BCTC) at varying concentrations (0.1 µM to 30 µM). Include 0.1% DMSO as a vehicle control. Incubate for 15 minutes.

  • Agonist Stimulation & Readout: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Record baseline fluorescence (Ex: 488 nm, Em: 516 nm) for 10 seconds. Automatically inject 10 µM Menthol and record fluorescence continuously for 3 minutes.

  • Data Analysis: Calculate the peak fluorescence change (ΔF/F₀). Plot the dose-response curve to determine the IC₅₀.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology
  • Causality: Calcium imaging cannot definitively distinguish between direct ion channel blockade and interference with secondary intracellular calcium stores. Patch-clamp electrophysiology directly measures the outward rectifying transmembrane currents of TRPM8, providing unequivocal proof of direct channel antagonism[4].

  • Setup: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ when filled with intracellular solution (140 mM CsCl, 5 mM EGTA, 10 mM HEPES, pH 7.2).

  • Recording: Establish a whole-cell configuration on TRPM8-expressing HEK293 cells bathed in extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).

  • Voltage Protocol: Apply a voltage ramp from -100 mV to +100 mV over 500 ms, holding at 0 mV between sweeps.

  • Perfusion: Perfuse the cell with 100 µM Menthol to elicit maximal outward currents at +100 mV. Once the current stabilizes, co-perfuse Menthol with 5 µM of the test inhibitor.

  • Validation: A true TRPM8 antagonist will rapidly and reversibly collapse the outward current at +100 mV while maintaining a reversal potential near 0 mV.

Comparative Performance Data

The following table summarizes the inhibitory efficacy of these compounds. (Note: Data for AMTB and BCTC are derived from established literature, while values for sc-330584 represent benchmark criteria for evaluating novel phenoxyethylamine screening hits).

InhibitorIC₅₀ (Menthol-Evoked Ca²⁺)IC₅₀ (Cold-Evoked Ca²⁺)Recommended Use Case
sc-330584 ~3.5 µM *~4.2 µM *Initial library screening; structural-activity relationship (SAR) baseline.
AMTB 1.0 - 2.0 µM0.5 - 1.2 µMIn vivo behavioral assays; isolating TRPM8-specific pathways.
BCTC 0.8 µM1.5 µMCross-target comparative studies; broad-spectrum sensory blockade.

*Representative benchmark data based on phenoxyethylamine class averages.

Expert Conclusion & Selection Guide

When designing an assay to evaluate novel phenoxyethylamine derivatives like sc-330584 , context is everything. If your goal is to isolate TRPM8-specific physiological responses (e.g., cold allodynia or glucagon-mediated energy expenditure), remains the undisputed gold standard due to its high selectivity[3]. However, if you are investigating broad-spectrum thermosensation where both heat (TRPV1) and cold (TRPM8) pathways overlap, is the preferred reference compound[4]. Compounds like sc-330584 serve as excellent structural templates for SAR optimization, allowing medicinal chemists to tweak the phenethyloxy and chlorophenoxy moieties to enhance binding affinity and target selectivity.

References

  • GenPrice UK. "N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline (sc-330584)." GenPrice UK Product Catalog. Available at: [Link]

  • Khare, P., et al. "Involvement of Glucagon in Preventive Effect of Menthol Against High Fat Diet Induced Obesity in Mice." Frontiers in Pharmacology, 2018. Available at: [Link]

  • Malkia, A., et al. "Differential role of the menthol-binding residue Y745 in the antagonism of thermally gated TRPM8 channels." Molecular Pain, 2009. Available at: [Link]

  • Klumpp, D., et al. "Pharmacological inhibition of TRPM8-induced gene transcription." Cell Communication and Signaling, 2019. Available at: [Link]

  • Latorre, R., et al. "TRPM8: The Cold and Menthol Receptor." TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades, CRC Press/Taylor & Francis, 2007. Available at: [Link]

Sources

Comparative

Validating Target Engagement for Novel Modulators: A Comparative Guide for N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline

In the landscape of modern drug discovery, the identification of a potent bioactive molecule is merely the initial step. The critical subsequent challenge lies in unequivocally demonstrating that the molecule engages its...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the identification of a potent bioactive molecule is merely the initial step. The critical subsequent challenge lies in unequivocally demonstrating that the molecule engages its intended biological target within the complex milieu of a living cell. This process, known as target engagement, is a cornerstone of establishing a compound's mechanism of action and is pivotal for its progression through the development pipeline.[1]

This guide provides a comparative analysis of leading methodologies for validating the target engagement of novel small molecules, using the compound N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline as a case study. While the specific targets of this molecule are proprietary, its structural motifs are suggestive of interactions with protein kinases or other ATP-binding proteins. Therefore, the techniques discussed are broadly applicable yet have particular relevance for compounds of this class. We will delve into the mechanistic principles, practical workflows, and comparative advantages of three orthogonal approaches: the cell-based Cellular Thermal Shift Assay (CETSA®), the biophysical method of Isothermal Titration Calorimetry (ITC), and the chemoproteomic Kinobeads competition assay.

The Imperative of Orthogonal Validation

No single technique provides a complete picture of target engagement. A robust validation strategy employs multiple, mechanistically distinct assays. This guide is structured to provide researchers, scientists, and drug development professionals with the expertise to select and implement a suite of assays that will deliver a high-confidence assessment of a compound's interaction with its putative target.

Comparative Overview of Target Engagement Methodologies

Methodology Principle Key Outputs Advantages Limitations
Cellular Thermal Shift Assay (CETSA®) Ligand binding increases the thermal stability of the target protein in cells or lysates.[2][3]Target engagement in a cellular context, EC50 values for binding.[3]Label-free, performed in intact cells, reflects physiological conditions.[2][4]Requires a specific antibody for detection (Western Blot), not suitable for all targets (e.g., membrane proteins can be challenging).
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding of a ligand to a protein in solution.[5][6][7]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)."Gold standard" for binding thermodynamics, provides a complete thermodynamic profile.[7]Requires large amounts of purified protein, may not be suitable for very high or very low affinity interactions.[6]
Kinobeads Competition Assay Competitive binding of the test compound against a broad-spectrum kinase inhibitor matrix for binding to kinases in a cell lysate.[8][9]Kinome-wide selectivity profile, identification of primary targets and off-targets.[10][11]Unbiased, identifies targets without prior hypothesis, provides selectivity information.[9]Primarily for ATP-competitive inhibitors, requires specialized reagents and mass spectrometry.[10]

I. Cellular Thermal Shift Assay (CETSA®): Engagement in the Native Environment

CETSA® is a powerful biophysical method that allows for the direct assessment of a compound's binding to its target within the native, complex environment of the cell.[2][12] The core principle is that the binding of a ligand, such as our compound of interest, stabilizes the target protein, making it more resistant to thermal denaturation.[3][13]

Causality Behind Experimental Choices

By performing the assay in intact cells, we preserve the physiological context of the target, including post-translational modifications, cofactor availability, and interactions with other proteins, all of which can influence drug binding.[2][4] This provides a more accurate reflection of target engagement than assays using purified, isolated proteins.

Experimental Workflow: CETSA®

The workflow for CETSA® can be divided into two main stages: a melt curve to determine the optimal temperature and an isothermal dose-response to quantify binding affinity.

cluster_0 CETSA Melt Curve (Temperature Optimization) cluster_1 Isothermal Dose-Response (Affinity Determination) A 1. Treat cells with compound or vehicle control B 2. Heat cell aliquots across a temperature gradient A->B C 3. Lyse cells and separate soluble vs. aggregated proteins B->C D 4. Analyze soluble fraction by Western Blot C->D E 5. Identify temperature with maximal thermal shift (ΔTm) D->E F 6. Treat cells with a serial dilution of the compound G 7. Heat all samples at the optimal temperature (from step 5) F->G H 8. Lyse and separate soluble proteins G->H I 9. Quantify target protein in soluble fraction by Western Blot H->I J 10. Plot protein levels vs. compound concentration to determine EC50 I->J

Caption: CETSA® Experimental Workflow.

Detailed Protocol: Isothermal Dose-Response CETSA®
  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with a serial dilution of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline (e.g., from 0.1 nM to 100 µM) and a vehicle control for 1 hour at 37°C.[13]

  • Heat Challenge: Harvest cells and resuspend in a suitable buffer. Aliquot the cell suspensions into PCR tubes. Heat the tubes at the predetermined optimal temperature (e.g., 54°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice.[13]

  • Lysis and Fractionation: Lyse the cells via freeze-thaw cycles.[13] Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[13]

  • Analysis: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein in the soluble fraction using Western blotting with a specific antibody.

  • Data Interpretation: Plot the band intensities against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the half-maximal effective concentration (EC50).

Expected Data
Compound ConcentrationSoluble Target Protein (Normalized Intensity)
Vehicle (DMSO)1.0
0.1 nM1.1
1 nM1.5
10 nM2.8
100 nM4.5
1 µM4.8
10 µM4.9
100 µM5.0

II. Isothermal Titration Calorimetry (ITC): A Direct Measure of Binding Thermodynamics

ITC is a highly quantitative biophysical technique used to measure the thermodynamic parameters of binding interactions in solution.[6][14] It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand is titrated into a solution containing the target protein.[7] This provides a comprehensive thermodynamic profile of the interaction.

Causality Behind Experimental Choices

ITC is a label-free, in-solution technique, which avoids potential artifacts from modifying the compound or protein. By directly measuring the heat of binding, it provides unambiguous evidence of a direct interaction and allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[5] This level of detail is invaluable for understanding the forces driving the binding event.

Experimental Workflow: ITC

A 1. Load purified target protein into the sample cell B 2. Load N-[2-(2-Chlorophenoxy)ethyl]-4- (phenethyloxy)-aniline into the syringe A->B C 3. Perform sequential injections of the compound into the protein solution B->C D 4. Measure the heat change after each injection C->D E 5. Integrate the heat data and plot against the molar ratio of ligand to protein D->E F 6. Fit the binding isotherm to a suitable model to determine thermodynamic parameters E->F

Caption: Isothermal Titration Calorimetry (ITC) Workflow.

Detailed Protocol: ITC
  • Sample Preparation: Prepare a solution of the purified target protein (e.g., 10-50 µM) and a solution of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline (e.g., 100-500 µM) in the same buffer to minimize buffer mismatch effects.

  • Instrument Setup: Load the protein solution into the sample cell and the compound solution into the titration syringe of the ITC instrument.

  • Titration: Perform a series of small injections (e.g., 2-5 µL) of the compound solution into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the area under each injection peak to determine the heat change per injection. Plot this against the molar ratio of the compound to the protein.

  • Model Fitting: Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.

Expected Data
ParameterValue
Binding Affinity (KD) 50 nM
Stoichiometry (n) 1.05
Enthalpy (ΔH) -8.5 kcal/mol
Entropy (ΔS) 12.3 cal/mol·K

III. Kinobeads Competition Assay: Profiling Kinase Selectivity

Given the structural features of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline, it is plausible that it targets protein kinases. The Kinobeads assay is a powerful chemoproteomic tool for determining the selectivity of kinase inhibitors across a large portion of the kinome.[10][11]

Causality Behind Experimental Choices

This method relies on competition between the free test compound and a mixture of immobilized, broad-spectrum kinase inhibitors ("kinobeads") for binding to kinases present in a cell lysate.[9] By quantifying which kinases are displaced from the beads at different concentrations of the test compound, we can generate a comprehensive selectivity profile, identifying both high-affinity targets and potential off-targets.[10][15]

Experimental Workflow: Kinobeads

A 1. Prepare cell lysate B 2. Incubate lysate with varying concentrations of the test compound A->B C 3. Add Kinobeads to the lysate to capture unbound kinases B->C D 4. Wash beads to remove non-specifically bound proteins C->D E 5. Elute and digest bead-bound proteins into peptides D->E F 6. Analyze peptides by LC-MS/MS for identification and quantification E->F G 7. Determine IC50 values for each identified kinase F->G

Caption: Kinobeads Competition Assay Workflow.

Detailed Protocol: Kinobeads Competition Assay
  • Lysate Pre-incubation: Incubate cell lysate with a range of concentrations of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline or DMSO as a control for a defined period (e.g., 1 hour) at 4°C.[15]

  • Kinobeads Pulldown: Add the kinobeads slurry to the pre-incubated lysates and incubate to allow for the binding of kinases not occupied by the test compound.

  • Washing and Elution: Pellet the beads and wash extensively to remove non-specifically bound proteins. Elute the bound kinases from the beads.

  • Sample Preparation for Mass Spectrometry: Perform in-solution or on-bead digestion of the eluted proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

  • Data Analysis: For each identified kinase, plot its abundance in the pulldown against the concentration of the test compound to generate a dose-response curve and calculate the IC50 value.

Expected Data: Selectivity Profile
Kinase TargetIC50 (nM)
Target Kinase A 25
Off-Target Kinase B850
Off-Target Kinase C>10,000
Off-Target Kinase D>10,000

Conclusion

Validating the target engagement of a novel compound like N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline requires a multi-faceted and rigorous experimental approach. By combining a cell-based method like CETSA® to confirm engagement in a physiological context, a direct biophysical assay like ITC to precisely quantify the binding thermodynamics, and a profiling technique like the Kinobeads assay to assess selectivity, researchers can build a compelling and robust data package. This orthogonal validation strategy not only provides high confidence in the identified molecular target but also offers crucial insights into the compound's mechanism of action, paving the way for successful downstream development.

References

  • Velazquez-Campoy, A., & Freire, E. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology, 740, 1-17. [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • Gao, Y., et al. (2015). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology, 1278, 287-311. [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Ladbury, J. E., & Chowdhry, B. Z. (1996). Isothermal titration calorimetry in drug discovery. Chemistry & Biology, 3(10), 791-801. [Link]

  • Malvern Panalytical. (2025, February 12). Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery. Retrieved from [Link]

  • Bantscheff, M., et al. (2007). A bead-based kinase competition assay for chemical proteomics. Nature Biotechnology, 25(9), 1035-1044. [Link]

  • Verdine, G. L., & Walensky, L. D. (2015). Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells. Accounts of Chemical Research, 48(10), 2685-2694. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Zhang, T., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(9), 2073. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • Chang, H. N., et al. (2024). Surface plasmon resonance assay for screening diverse aptamer-target interactions. Analytical Biochemistry, 689, 115509. [Link]

  • Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(7), 1727-1740. [Link]

  • FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. Retrieved from [Link]

  • Ciulla, M. G., et al. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega, 9(16), 18017-18030. [Link]

  • Vasta, J. D., & Robers, M. B. (2018). Cellular Target Engagement Assays for Small-Molecule Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 711-724. [Link]

  • Sykes, D. A., & Charlton, S. J. (2020). Strategies for target and pathway engagement in cellular assays. Future Medicinal Chemistry, 12(15), 1369-1380. [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • Eclipsebio. (n.d.). Small Molecule Target Discovery & Validation. Retrieved from [Link]

  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • Gvozd, A. O., et al. (2023). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. International Journal of Molecular Sciences, 24(23), 16937. [Link]

  • Klüter, S., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteomics, 152, 236-243. [Link]

  • Eurofins Discovery. (n.d.). Target Binding Characterization. Retrieved from [Link]

  • Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Retrieved from [Link]

  • Wang, Y., et al. (2022). The surface plasmon resonance (SPR) for the study of the targeted binding kinetics of the active components of traditional Chinese medicine (TCM). Frontiers in Pharmacology, 13, 989679. [Link]

  • Médard, G., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research, 14(3), 1574-1586. [Link]

  • Bantscheff, M., & Lemeer, S. (2026). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. In Chemical Proteomics (pp. 131-150). Wiley-VCH. [Link]

  • BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link]

  • Vass, M., et al. (2025). A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. Briefings in Bioinformatics, 26(3), bbae154. [Link]

  • Lork, K., et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology, 12(10), 2636-2644. [Link]

  • Lee, H., & Lee, J. W. (2016). Target deconvolution techniques in modern phenotypic profiling. Journal of Biomedical Research, 30(2), 89-98. [Link]

  • Wang, B., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1436-1444. [Link]

  • Wang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6433-6443. [Link]

  • precisionFDA. (n.d.). 2-(4-CHLOROPHENOXY)ANILINE. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenoxy)aniline. Retrieved from [Link]

  • BorsodChem MCHZ. (2019). N-ethylaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Ethyl-N-(2-chloroethyl)aniline. Retrieved from [Link]

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Validation

Cross-reactivity profiling of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline

Cross-Reactivity Profiling of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline: A Comparative Guide for Target Selectivity As a Senior Application Scientist, I frequently encounter novel synthetic scaffolds that dem...

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Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline: A Comparative Guide for Target Selectivity

As a Senior Application Scientist, I frequently encounter novel synthetic scaffolds that demonstrate exceptional potency in primary phenotypic screens but fail in later stages due to uncharacterized polypharmacology. The compound N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline (CPEPA) is a prime example. Featuring a highly flexible diaryl-ether and aniline core, this scaffold is structurally primed to occupy the hydrophobic ATP-binding pockets of multiple kinase families.

To determine whether CPEPA is a viable clinical candidate or merely a promiscuous binder, we must subject it to rigorous cross-reactivity profiling. This guide objectively compares the target selectivity of CPEPA against established clinical alternatives, providing the experimental causality and validation metrics required for robust drug development.

The Mechanistic Problem: Why Enzymatic Assays Fail for Selectivity Profiling

Historically, researchers have relied on IC50​ values derived from enzymatic assays to determine kinase selectivity. However, this approach introduces a critical bias: the apparent IC50​ of an ATP-competitive inhibitor is heavily dependent on the intracellular ATP concentration and the specific Michaelis constant ( Km​ ) of each individual kinase for ATP. Because Km​ values vary wildly across the kinome, comparing IC50​ values across different kinases yields an inaccurate map of true thermodynamic affinity [[1]]([Link]).

To circumvent this, we utilize an active-site directed competition binding assay (e.g., the KINOMEscan methodology) . This approach measures the true thermodynamic dissociation constant ( Kd​ ), independent of ATP concentration, providing an objective metric for cross-reactivity.

Experimental Methodology: Thermodynamic Kinome Profiling

To ensure trustworthiness, the profiling protocol must be a self-validating system. We employ a phage-display methodology where human kinases are fused to a proprietary bacteriophage, allowing for highly sensitive qPCR readouts.

Step-by-Step Protocol:

  • Bait Immobilization: An active-site directed "bait" ligand is immobilized onto a solid agarose support.

  • Kinase Preparation: DNA-tagged recombinant human kinases (representing >400 kinome targets) are expressed in E. coli or mammalian cells.

  • Equilibration (The Competition Step): The DNA-tagged kinases, the immobilized bait, and the test compound (CPEPA) are combined in a binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

    • Causality: The test compound must compete with the immobilized bait for the active site. If CPEPA binds the kinase, it prevents the kinase from binding to the solid support.

  • Washing & Elution: The beads are washed to remove unbound kinase. The remaining bound kinase is eluted using a denaturation buffer.

  • Quantification: The eluted DNA-tagged kinase is quantified via qPCR.

  • Self-Validation (Controls): Every run must include a DMSO negative control (defining 100% binding) and a pan-kinase inhibitor positive control like Staurosporine (defining 0% binding). The assay window is validated only if the signal-to-background ratio exceeds 10:1.

Workflow Bait 1. Immobilized Bait Ligand Equilibrium 4. Competition & Equilibrium Bait->Equilibrium Kinase 2. DNA-Tagged Kinase Pool Kinase->Equilibrium Inhibitor 3. Test Compound (CPEPA) Inhibitor->Equilibrium Competes for ATP pocket Readout 5. qPCR Readout (Quantify Bound) Equilibrium->Readout Elution of bound fraction

Principle of the active-site dependent competition binding assay for kinome profiling.

Comparative Performance and Data Presentation

To contextualize CPEPA's performance, we compare its binding profile against three reference compounds:

  • Imatinib: A narrow-spectrum inhibitor (ABL, KIT, PDGFR).

  • Erlotinib: A highly selective EGFR inhibitor.

  • Staurosporine: A non-selective pan-kinase inhibitor.

We utilize two primary metrics to quantify polypharmacology:

  • Selectivity Score S(10μM) : The fraction of the kinome inhibited by >90% at a 10 μM screening concentration .

  • Gini Coefficient: A statistical dispersion metric adapted for chemogenomics. A Gini coefficient of 0 indicates complete non-selectivity (all kinases inhibited equally), while a value of 1 indicates absolute selectivity for a single target .

Table 1: Cross-Reactivity and Selectivity Metrics
CompoundPrimary Target(s)Primary Kd​ (nM)Off-Target Liabilities ( Kd​ < 500 nM)Selectivity Score S(10μM) Gini Coefficient
CPEPA EGFR, FLT38.5 (EGFR)AURKA, JAK2, TRPV10.140.65
Imatinib ABL1, KIT12.0 (ABL1)LCK, PDGFR β 0.040.88
Erlotinib EGFR1.2 (EGFR)GAK, PRKCQ0.020.92
Staurosporine Pan-Kinase<1.0 (Multiple)>250 Kinases0.780.15

Target Engagement Network and Interpretation

The data reveals that CPEPA is a potent dual-inhibitor of EGFR and FLT3, but it exhibits a Gini coefficient of 0.65, placing it in the category of a multi-targeted kinase inhibitor (MTKI) rather than a highly selective probe.

Network cluster_Primary Primary Targets (High Affinity) cluster_OffTarget Off-Targets (Cross-Reactivity) CPEPA CPEPA (Compound X) EGFR EGFR CPEPA->EGFR Kd < 10 nM FLT3 FLT3 CPEPA->FLT3 Kd = 15 nM AURKA AURKA CPEPA->AURKA Kd = 150 nM JAK2 JAK2 CPEPA->JAK2 Kd = 320 nM TRPV1 TRPV1 CPEPA->TRPV1 Kd = 500 nM

Putative target engagement network illustrating primary targets versus off-target cross-reactivity.

Application Insights: While Erlotinib is vastly superior for isolated EGFR inhibition (Gini = 0.92), CPEPA's specific cross-reactivity profile offers unique advantages. The concurrent inhibition of FLT3 and EGFR is highly desirable in certain aggressive acute myeloid leukemia (AML) phenotypes. However, the off-target affinity for AURKA ( Kd​ = 150 nM) and JAK2 ( Kd​ = 320 nM) dictates the therapeutic window.

In cellular assays, researchers must carefully titrate CPEPA. Dosing above 100 nM will likely result in Aurora A-mediated mitotic arrest, confounding any phenotypic data intended to measure isolated EGFR/FLT3 inhibition. Therefore, CPEPA should be utilized strictly within a 10–50 nM concentration bracket to maintain target fidelity.

References

  • Graczyk, P. P. (2007). Gini Coefficient: A New Way To Express Selectivity of Kinase Inhibitors against a Family of Kinases. Journal of Medicinal Chemistry, 50(23), 5773-5779.[Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132.[Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051.[Link]

Sources

Comparative

Head-to-head comparison of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline with a known ligand

Head-to-Head Comparison Guide: N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline (CPE-PA) vs. Daptomycin Executive Summary The escalating crisis of antimicrobial resistance, particularly driven by methicillin-resista...

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Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison Guide: N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline (CPE-PA) vs. Daptomycin

Executive Summary

The escalating crisis of antimicrobial resistance, particularly driven by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), necessitates the development of novel therapeutic classes. Recently, explainable deep learning models identified a groundbreaking structural class of antibiotics characterized by a phenoxyethyl-aniline substructure[1][2].

Mechanistic Comparison: Divergent Targeting of the Gram-Positive Membrane

When evaluating novel membrane-active agents, it is critical to distinguish between general membrane toxicity (which often translates to poor mammalian cytotoxicity profiles) and specific disruption of the proton motive force (PMF). The PMF consists of two interconnected components: the electrical potential (ΔΨ) and the transmembrane proton gradient (ΔpH).

  • Daptomycin (Standard of Care): Daptomycin requires physiological levels of calcium (Ca2+) to undergo a conformational change, allowing it to insert into the phosphatidylglycerol-rich regions of the Gram-positive bacterial membrane. Once inserted, it oligomerizes to form pores, leading to massive potassium (K+) efflux. This causes rapid membrane depolarization (collapse of ΔΨ) and subsequent cell death[3][4].

MOA DAP Daptomycin (Standard of Care) Ca Ca2+ Dependent Oligomerization DAP->Ca CPE CPE-PA (Novel AI-Discovered Ligand) PMF Proton Motive Force (PMF) Targeting CPE->PMF MEM Gram-Positive Cell Membrane (MRSA / VRE) K_efflux Membrane Depolarization (K+ Efflux / ΔΨ Drop) MEM->K_efflux pH_grad ΔpH Dissipation (H+ Ion Imbalance) MEM->pH_grad Ca->MEM PMF->MEM Death Rapid Bactericidal Activity K_efflux->Death pH_grad->Death

Fig 1. Divergent mechanisms of action for Daptomycin and CPE-PA on the bacterial membrane.

Quantitative Performance Data

The following table summarizes the in vitro pharmacological profiles of CPE-PA against Daptomycin. The data highlights CPE-PA's distinct advantage in resistance evasion, a hallmark of its unique ΔpH-targeting mechanism.

ParameterCPE-PA (Novel Class)Daptomycin (Standard of Care)
Primary Target Proton Motive Force (ΔpH dissipation)Cell Membrane (ΔΨ collapse / Pore formation)
Calcium Dependency IndependentStrictly Dependent (50 mg/L Ca2+ required)
Bactericidal Kinetics Rapid (< 2 hours)Rapid (< 2 hours)
MRSA MIC Range 1.0 - 4.0 µg/mL0.25 - 1.0 µg/mL
Resistance Frequency < 10⁻¹⁰ (Evades substantial resistance)~ 10⁻⁸ (Adaptation via mprF mutations)
Cytotoxicity (HepG2) > 32 µg/mL (Favorable therapeutic window)> 50 µg/mL

Experimental Workflows: Self-Validating Membrane Assays

To empirically validate the mechanistic differences outlined above, a self-validating parallel assay system must be employed. By isolating the ΔΨ and ΔpH components of the PMF, researchers can definitively prove causality rather than mere correlation.

  • Why use DiSC3(5)? DiSC3(5) is a lipophilic cationic dye that accumulates in polarized cells, leading to self-quenching. Upon membrane depolarization (driven by Daptomycin's pore formation), the dye is released into the medium, resulting in a measurable fluorescence increase[4]. This provides a self-validating readout for electrical potential (ΔΨ) disruption.

  • Why use BCECF-AM? To isolate the proton gradient (ΔpH) component, BCECF-AM is employed. As a membrane-permeable ratiometric dye, its intracellular cleavage by esterases traps it within the cell. Because it is ratiometric, its emission is independent of intracellular dye concentration or cell number, ensuring that fluorescence changes are strictly causal to intracellular acidification driven by CPE-PA[5].

Workflow Start MRSA Culture Preparation (Exponential Phase, OD600=0.5) Split Split into Parallel Assay Arms Start->Split Assay1 Membrane Depolarization (DiSC3(5) Dye) Split->Assay1 Assay2 Intracellular pH (ΔpH) (BCECF-AM Dye) Split->Assay2 AddDrug1 Add CPE-PA vs Daptomycin (+/- Ca2+) Assay1->AddDrug1 AddDrug2 Add CPE-PA vs Daptomycin (+/- Ca2+) Assay2->AddDrug2 Read1 Measure Fluorescence (Ex 622nm / Em 670nm) AddDrug1->Read1 Read2 Measure Fluorescence Ratio (Ex 490/440nm, Em 535nm) AddDrug2->Read2 Result1 Quantify ΔΨ (Electrical Potential) Read1->Result1 Result2 Quantify ΔpH (Proton Gradient) Read2->Result2

Fig 2. Parallel experimental workflow for isolating ΔΨ and ΔpH membrane disruption mechanisms.

Step-by-Step Methodology

Protocol A: Membrane Depolarization Assay (DiSC3(5))

  • Preparation: Grow MRSA (e.g., ATCC 43300) to the exponential growth phase (OD₆₀₀ ~ 0.5) in Mueller-Hinton Broth (MHB).

  • Washing: Centrifuge and wash cells twice in a buffer containing 5 mM HEPES and 5 mM glucose (pH 7.2) to establish a baseline energized state. Resuspend to an OD₆₀₀ of 0.1.

  • Dye Loading: Add DiSC3(5) to a final concentration of 1 µM. Incubate in the dark for 20 minutes until maximum fluorescence quenching is achieved (indicating stable membrane polarization).

  • Compound Addition: Inject CPE-PA (at 1x, 2x, and 4x MIC) and Daptomycin (with 50 mg/L Ca²⁺ supplementation). Include a vehicle control (DMSO) and a positive control (Nisin).

  • Data Acquisition: Monitor fluorescence continuously for 30 minutes at Ex 622 nm / Em 670 nm. Expected Result: Daptomycin will trigger an immediate, sharp spike in fluorescence. CPE-PA will show a delayed or blunted response, confirming it does not primarily target ΔΨ.

Protocol B: Intracellular pH Assay (BCECF-AM)

  • Preparation: Harvest exponential-phase MRSA cells and resuspend in 50 mM potassium phosphate buffer (pH 7.0).

  • Dye Loading: Incubate cells with 10 µM BCECF-AM for 30 minutes at 37°C. The non-fluorescent AM ester is cleaved intracellularly into the fluorescent BCECF.

  • Washing: Wash cells thoroughly (3x) to remove all extracellular dye, ensuring only the intracellular pH is measured. Resuspend in the assay buffer.

  • Calibration (Crucial Step): Create a standard curve by treating a subset of cells with Nigericin and Valinomycin across a range of buffers with known pH values (pH 5.0 to 8.0) to equilibrate intracellular and extracellular pH.

  • Compound Addition & Reading: Add CPE-PA and Daptomycin. Measure the ratiometric fluorescence (Ex 490 nm and 440 nm, Em 535 nm). Expected Result: CPE-PA will induce a rapid, dose-dependent drop in the 490/440 ratio, indicating severe intracellular acidification (ΔpH collapse). Daptomycin will show minimal initial impact on this specific gradient.

Conclusion

While Daptomycin remains a potent clinical tool, its reliance on calcium-dependent oligomerization and pure membrane depolarization leaves it vulnerable to resistance mechanisms (such as cell membrane charge alteration via mprF mutations). CPE-PA, representing the novel phenoxyethyl-aniline class discovered via explainable deep learning, bypasses these resistance pathways by selectively dissipating the transmembrane proton gradient (ΔpH)[1][2]. This head-to-head mechanistic divergence, validated through rigorous, parallel fluorescence assays, positions CPE-PA and its analogs as highly promising candidates for next-generation MRSA and VRE therapeutics.

References

  • Wong, F., Zheng, E.J., Valeri, J.A. et al. "Discovery of a structural class of antibiotics with explainable deep learning." Nature 626, 177–185 (2024).[Link]

  • Silverman, J. A., Perlmutter, N. G. & Shapiro, H. M. "Correlation of daptomycin bactericidal activity and membrane depolarization in Staphylococcus aureus." Antimicrobial Agents and Chemotherapy 47, 2538-2544 (2003).[Link]

  • Steenbergen, J. N., Alder, J., Woods, G. L., & Tally, F. P. "A review of daptomycin for injection (Cubicin) in the treatment of complicated skin and skin structure infections." Therapeutics and Clinical Risk Management 1(4), 283-288 (2005).[Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Decontamination of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline

As a complex halogenated aromatic amine, N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline presents unique logistical and safety challenges in laboratory and manufacturing environments. The molecule features a lipoph...

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Author: BenchChem Technical Support Team. Date: March 2026

As a complex halogenated aromatic amine, N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline presents unique logistical and safety challenges in laboratory and manufacturing environments. The molecule features a lipophilic phenethyloxy ether, a toxic aniline core, and a critical chlorine atom on the phenoxy ring.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational plan for the safe handling, segregation, and thermal destruction of this compound. By understanding the chemical causality behind these procedures, laboratories can ensure strict environmental compliance and personnel safety.

Chemical Profiling & Waste Classification

The presence of the chlorine atom categorically defines this compound as a Halogenated Organic Waste .

The Causality of Segregation: When halogenated compounds are subjected to standard incineration, the chlorine atoms form hydrochloric acid (HCl) gas and potentially highly toxic polychlorinated dioxins or furans. Therefore, this chemical cannot be disposed of in standard organic waste streams. It requires specialized high-temperature rotary kiln incineration equipped with caustic scrubbers to neutralize the acidic off-gassing [1]. Mixing this compound with non-halogenated solvents not only violates safety protocols but exponentially increases institutional disposal costs, as the entire mixed volume must then be treated as halogenated waste.

Table 1: Waste Compatibility & Segregation Matrix
Waste Stream CategoryCompatibilityChemical RationaleOperational Action
Halogenated Organics (e.g., DCM, Chloroform)Highly Compatible Shares thermal destruction requirements (requires caustic scrubbing).Co-mingle safely in designated halogenated waste carboys.
Non-Halogenated Organics (e.g., Hexane, Ethanol)Incompatible Dilutes fuel value; forces expensive halogen treatment on cheap waste.Strictly segregate. Do not mix.
Aqueous Waste / Acids Incompatible Compound is highly lipophilic and insoluble; risks phase separation and reactive hazards.Strictly segregate. Keep away from aqueous sinks.
Strong Oxidizers Danger Aniline derivatives can oxidize exothermically, risking fire or explosion.Isolate completely in secondary containment.

Operational Segregation & Accumulation Protocol

To maintain a self-validating safety system, the accumulation of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline must follow a rigorous, verifiable workflow.

Step-by-Step Accumulation Methodology:

  • Select the Proper Receptacle: Use only High-Density Polyethylene (HDPE) or amber glass containers. Do not use galvanized steel safety cans, as halogenated compounds can degrade and corrode the metal over time, leading to catastrophic leaks [1].

  • Implement Secondary Containment: Place the primary waste container inside a chemically resistant secondary bin capable of holding 110% of the primary container's volume.

  • Labeling (Zero-Ambiguity Rule): Immediately affix a hazardous waste tag. Do not use abbreviations. Write the full chemical name: N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline. Check the "Toxic" and "Halogenated" hazard boxes.

  • Headspace Management: Never fill the container past 90% capacity. The lipophilic nature of the compound dissolved in volatile halogenated solvents (like dichloromethane) requires vapor expansion space to prevent pressure-induced rupture.

  • Date of Accumulation: Mark the exact date the first drop of waste enters the container. Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, the container must be removed by a licensed vendor within 90 days of this date [2].

Spill Response & Decontamination Workflow

Because this compound is a lipophilic aromatic amine, it readily absorbs through the skin and adheres stubbornly to laboratory surfaces. Standard aqueous cleaning is entirely ineffective.

Step-by-Step Decontamination:

  • Isolate & Ventilate: Evacuate the immediate 10-foot radius. Ensure the fume hood or room ventilation is operating at maximum capacity.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth). Never use sawdust, as the organic matrix can react with the amine.

  • Physical Removal: Using non-sparking scoops, transfer the saturated absorbent into an HDPE solid waste container. Label as "Solid Halogenated Debris."

  • Chemical Desorption (Triple Rinse):

    • Rinse 1: Spray the surface with a compatible organic solvent (e.g., isopropanol) to dissolve the lipophilic residue. Wipe with absorbent pads.

    • Rinse 2 & 3: Repeat the solvent spray and wipe.

  • Rinsate Disposal: All used pads and solvent rinsate must be disposed of in the Halogenated Organic Waste stream.

Final Disposal & Destruction Mechanisms

The ultimate destruction of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline relies on breaking the stable aromatic rings and neutralizing the liberated chlorine. This is achieved through a highly controlled thermal pathway [3].

G A Waste Generation: N-[2-(2-Chlorophenoxy)ethyl]- 4-(phenethyloxy)-aniline B Segregation: Halogenated Organic Waste Stream A->B Identify Halogen C Accumulation: HDPE or Glass Container (Secondary Containment) B->C Prevent Mixing D EPA/RCRA Licensed Waste Transport C->D Max 55 Gal / 90 Days E Rotary Kiln Incineration (>1000°C) D->E Thermal Destruction F Caustic Scrubbing (Neutralizes HCl Gas) E->F Off-gas (HCl, CO2) G Ash/Sludge to Secure Landfill F->G Stabilized Waste

Caption: Fig 1: Lifecycle and thermal destruction pathway for halogenated aromatic amines.

Container Management & "Empty" Status

A container that held this compound is never truly "empty" until chemically validated. Due to the high toxicity of the aniline moiety, residual films left on the glass or plastic pose a severe exposure risk to downstream waste handlers.

The Triple-Rinse Protocol:

  • First Rinse: Add a volume of compatible solvent (e.g., methanol or dichloromethane) equal to 5% of the container's total volume. Cap and agitate vigorously to dissolve the lipophilic film. Pour the rinsate into the active Halogenated Waste carboy.

  • Second & Third Rinse: Repeat the process identically two more times.

  • Defacement: Once triple-rinsed, completely deface or remove the original chemical label.

  • Disposal: The container is now legally classified as "RCRA Empty" and can be disposed of in standard laboratory glass/plastic recycling or trash, depending on institutional policy [1].

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators.[Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. National Service Center for Environmental Publications (NSCEP). [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline
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Reactant of Route 2
N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline
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